molecular formula C9H6N2O B15071828 2H-Isoxazolo[4,5-B]indole CAS No. 54618-57-4

2H-Isoxazolo[4,5-B]indole

Cat. No.: B15071828
CAS No.: 54618-57-4
M. Wt: 158.16 g/mol
InChI Key: PTAQBZLPSSPCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Isoxazolo[4,5-B]indole (CAS# 54618-57-4) is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. It integrates the structural features of both isoxazole and indole, two "privileged structures" known for their broad biological activities and presence in numerous therapeutic agents . This molecular framework, with the formula C9H6N2O and a molecular weight of 158.16 g/mol, serves as a versatile core for developing novel bioactive compounds . Research into this compound and its analogs has demonstrated considerable potential, particularly in oncology. Indole-isoxazole hybrid systems have shown potent cytotoxic activities and have been designed and synthesized as novel anticancer agents . Studies highlight their efficacy against various cancer cell lines, including hepatocellular carcinoma, with mechanisms of action that may involve inducing cell cycle arrest in the G0/G1 phase and reducing levels of key proteins like CDK4 . Beyond oncology, the indole-isoxazole pharmacophore is a promising scaffold for neurodegenerative disease research. Recent molecular hybridization strategies have created indole-isoxazole derivatives evaluated as multi-target anti-Alzheimer's agents, showing activity as acetylcholinesterase (AChE) and BACE1 inhibitors, along with metal-chelating abilities . The compound's utility is further supported by advanced synthetic methods, including efficient microwave-assisted, copper-catalyzed intramolecular heterocyclization protocols for its isomers, allowing for high-yield production and functionalization . This compound is a key intermediate for researchers exploring new chemical space in the development of potential therapeutics for cancer, neurological disorders, and beyond. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54618-57-4

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4H-[1,2]oxazolo[4,5-b]indole

InChI

InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(11-7)5-10-12-9/h1-5,11H

InChI Key

PTAQBZLPSSPCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NO3

Origin of Product

United States

Foundational & Exploratory

"biological activity of novel isoxazoloindole compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Novel Isoxazoloindole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel isoxazoloindole compounds, focusing on their potential as therapeutic agents. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Isoxazoloindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, and the inhibition of cell migration.

Quantitative Data for Anticancer Activity

The anticancer efficacy of various isoxazoloindole compounds is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazolo[5,4-b]pyridones
7dA-549 (Lung)1.8 ± 0.12[1]
7dH1299 (Lung)2.1 ± 0.15[1]
7gA-549 (Lung)2.5 ± 0.21[1]
7gH1299 (Lung)2.9 ± 0.18[1]
Indole-Based 4,5-Dihydroisoxazoles
DHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35[2]
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18[2]
4iJurkat (Leukemia)22.31 ± 1.4[2]
4iHL-60 (Leukemia)32.68 ± 5.2[2]
4iHCT-116 (Colon)71.13 ± 6.46[2]
4iMCF-7 (Breast)94.68 ± 8.38[2]
4iA2780 (Ovarian)46.27 ± 5.95[2]
Isoxazolo[5,4-b]pyridine Derivatives
2MCF-7 (Breast)152.56 µg/mL[3]
5MCF-7 (Breast)161.08 µg/mL[3]
Methylenebis-isoxazolo[4,5-b]azepines
9hBreast Cancer Cell LinePotent Activity[4]
9iBreast Cancer Cell LinePotent Activity[4]
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazoloindole compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cell Treatment: Treat cells with the desired concentration of the isoxazoloindole compound for the specified time.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in 100 µL of PBS and add 1 µL of AO/EB stain (100 µg/mL each).

  • Visualization: Immediately place 10 µL of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

    • Viable cells: Green nuclei with intact structure.

    • Early apoptotic cells: Green nuclei with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange to red nuclei with condensed or fragmented chromatin.

    • Necrotic cells: Orange to red nuclei with a swollen appearance.

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment and Imaging: Wash the cells with PBS to remove debris and add fresh medium containing the test compound. Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Signaling Pathways in Anticancer Activity

Isoxazoloindole compounds appear to exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

anticancer_pathway cluster_0 Isoxazoloindole Compound cluster_1 Signaling Cascade cluster_2 Apoptosis Regulation Compound Isoxazoloindole Compound PI3K PI3K Compound->PI3K Inhibition MAPK MAPK (ERK, JNK, p38) Compound->MAPK Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MAPK->Bax Bcl2->Bax Inhibition Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer signaling pathway of isoxazoloindoles.

Antimicrobial Activity

Certain isoxazoloindole derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Sulfonamide Isoxazolo[5,4-b]pyridines
2Pseudomonas aeruginosa47[3]
5Pseudomonas aeruginosa44[3]
Indole Derivatives
2cBacillus subtilis3.125[5]
3cBacillus subtilis3.125[5]
1b, 2b-d, 3b-dCandida albicans3.125[5]
Methylenebis-isoxazolo[4,5-b]azepines
9hVarious Bacteria & FungiPotent Activity[4]
9iVarious Bacteria & FungiPotent Activity[4]
Experimental Protocol for Antimicrobial Activity Assessment

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazoloindole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity

Isoxazoloindole compounds have emerged as potential neuroprotective agents, with studies suggesting their ability to inhibit key enzymes involved in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data for Neuroprotective Activity

The inhibitory activity against cholinesterase enzymes is a key indicator of potential therapeutic benefit in Alzheimer's disease.

Compound IDEnzymeIC50 (µM)Reference
Indole-isoxazole Carbohydrazides
5dAcetylcholinesterase (AChE)29.46 ± 0.31[6]
Tetrahydroquinoline-Isoxazole Hybrids
4aAcetylcholinesterase (AChE)8.32 ± 0.32[7]
4eAcetylcholinesterase (AChE)16.43 ± 1.13[7]
4mAcetylcholinesterase (AChE)13.23 ± 1.42[7]
Experimental Protocol for Neuroprotective Activity Assessment

This spectrophotometric method is widely used to measure cholinesterase activity.

  • Enzyme and Substrate Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Inhibition Assay: Pre-incubate the enzyme with various concentrations of the isoxazoloindole compound for a specific period.

  • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways in Neuroprotective Activity

The neuroprotective effects of isoxazoloindoles may be mediated through the modulation of signaling pathways like the MAPK pathway and by reducing oxidative stress.

neuroprotective_pathway cluster_0 Neurotoxic Insult cluster_1 Isoxazoloindole Intervention cluster_2 Signaling & Cellular Response Insult Oxidative Stress / Neuroinflammation MAPK MAPK Pathway (JNK, p38) Insult->MAPK Neuroprotection Neuroprotection Compound Isoxazoloindole Compound Compound->Insult Antioxidant Effect Compound->MAPK Inhibition AChE Acetylcholinesterase Compound->AChE Inhibition Compound->Neuroprotection NeuronalDamage Neuronal Damage & Apoptosis MAPK->NeuronalDamage AChE->NeuronalDamage Contributes to

Neuroprotective mechanisms of isoxazoloindoles.

Antioxidant Activity

Several isoxazoloindole derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidant agents to combat oxidative stress.

Quantitative Data for Antioxidant Activity

The antioxidant capacity is often quantified by the IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound IDIC50 (µg/mL)Reference
Mannich Bases of Isoxazoline
3c14.56 ± 0.59[8]
3a15.74 ± 0.48[8]
3g15.35 ± 1.00[8]
Fluorophenyl-isoxazole-carboxamides
2a0.45 ± 0.21[9]
2c0.47 ± 0.33[9]
Isoxazoline Derivatives
4i106.42[2]
4h>106.42[2]
Experimental Protocol for Antioxidant Activity Assessment

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the DPPH solution.

  • Reaction Mixture: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Incubation: Mix various concentrations of the isoxazoloindole compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of isoxazoloindole compounds and the screening of their biological activities.

synthesis_workflow Start Starting Materials (e.g., Indole derivatives, Chalcones) Step1 Reaction 1 (e.g., Cyclization) Start->Step1 Step2 Reaction 2 (e.g., Substitution) Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Novel Isoxazoloindole Compound Characterization->Final

General synthesis workflow for isoxazoloindoles.

screening_workflow Start Synthesized Isoxazoloindole Compounds Anticancer Anticancer Screening (MTT, Apoptosis, Migration) Start->Anticancer Antimicrobial Antimicrobial Screening (MIC determination) Start->Antimicrobial Neuroprotective Neuroprotective Screening (Cholinesterase Inhibition) Start->Neuroprotective Antioxidant Antioxidant Screening (DPPH Assay) Start->Antioxidant Data Data Analysis (IC50, MIC calculation) Anticancer->Data Antimicrobial->Data Neuroprotective->Data Antioxidant->Data Lead Lead Compound Identification Data->Lead

Biological activity screening workflow.

References

The Anticancer Mechanism of 2H-Isoxazolo[4,5-B]indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-Isoxazolo[4,5-B]indole scaffold has emerged as a promising heterocyclic core in the design of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this structure have demonstrated significant antiproliferative activities against a range of cancer cell lines. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their role in inducing cell cycle arrest. This document synthesizes findings from multiple studies to present a comprehensive overview of the signaling pathways involved, quantitative data on their biological activity, and detailed experimental protocols for key assays.

Introduction

The fusion of an isoxazole ring with an indole nucleus in the this compound structure creates a unique chemical entity with diverse biological potential. The indole moiety is a well-established pharmacophore present in numerous anticancer agents, known for its ability to interact with various biological targets. The isoxazole ring, a five-membered heterocycle, contributes to the overall electronic and steric properties of the molecule, often enhancing its binding affinity and metabolic stability. This guide will focus on the anticancer properties of derivatives of this core structure, specifically elucidating the molecular mechanisms that underpin their therapeutic effects.

Quantitative Biological Activity

Numerous derivatives of the indole-isoxazole scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the in vitro anticancer activities of representative indole-isoxazole derivatives.

Table 1: Cytotoxic Activity of Indole-3-isoxazole-5-carboxamide Derivatives

CompoundCell LineIC50 (µM)
5a Huh70.7
HepG23.8
SNU4751.4
5r Huh721.5
HepG22.5
SNU4758.5
5t Huh71.5
HepG21.2
SNU4752.1

Data sourced from a study on indole-3-isoxazole-5-carboxamide derivatives against hepatocellular carcinoma cell lines.[1]

Table 2: Antiproliferative Activity of an Indolyl Dihydroisoxazole Derivative (DHI1)

CompoundCell LineIC50 (µM)
DHI1 (4a) Jurkat (Leukemia)21.83 ± 2.35
HL-60 (Leukemia)19.14 ± 0.18
HCT-116 (Colon)>100
HeLa (Cervical)>100
MCF-7 (Breast)94.68 ± 8.38

Data from a study on an indole-based 4,5-dihydroisoxazole derivative with selectivity toward leukemia cells.[2]

Mechanism of Action: Induction of Cell Cycle Arrest

A primary mechanism through which indole-isoxazole derivatives exert their anticancer effects is the induction of cell cycle arrest, preventing cancer cells from proliferating. Different derivatives have been shown to arrest the cell cycle at distinct phases.

G0/G1 Phase Arrest and CDK4 Inhibition

Certain indole-3-isoxazole-5-carboxamide derivatives have been demonstrated to cause cell cycle arrest in the G0/G1 phase in Huh7 hepatocellular carcinoma cells.[1] This arrest is associated with a significant decrease in the levels of Cyclin-Dependent Kinase 4 (CDK4).[1] CDK4, in complex with Cyclin D, is a key regulator of the G1 to S phase transition. It phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. By reducing CDK4 levels, these indole-isoxazole derivatives prevent the phosphorylation of Rb, thereby halting the cell cycle in the G1 phase.

G1_S_Transition_Inhibition cluster_0 Indole-Isoxazole Derivative cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression IndoleIsoxazole This compound Derivative CDK4_CyclinD CDK4/Cyclin D1 Complex IndoleIsoxazole->CDK4_CyclinD Inhibits G1_Arrest G1 Phase Arrest IndoleIsoxazole->G1_Arrest Rb Rb CDK4_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates S_Phase S Phase S_Phase_Genes->S_Phase Promotes G1_Phase G1 Phase G1_Phase->S_Phase

Figure 1: Proposed mechanism of G1 phase arrest by indole-isoxazole derivatives.
G2/M Phase Arrest

In contrast, some indolyl dihydroisoxazole derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint in leukemia cells.[2] This suggests an alternative mechanism of action, potentially involving the modulation of the CDK1/Cyclin B1 complex, which is the master regulator of the G2 to M phase transition. The precise molecular targets within the G2/M checkpoint for these specific compounds are still under investigation.

G2_M_Transition_Inhibition cluster_0 Indolyl Dihydroisoxazole Derivative cluster_1 G2/M Checkpoint Proteins cluster_2 Cell Cycle Progression IndoleIsoxazole Indolyl Dihydroisoxazole Derivative G2_Checkpoint G2/M Checkpoint Proteins IndoleIsoxazole->G2_Checkpoint Modulates G2_Arrest G2/M Phase Arrest IndoleIsoxazole->G2_Arrest CDK1_CyclinB CDK1/Cyclin B1 Complex G2_Checkpoint->CDK1_CyclinB Regulates M_Phase M Phase CDK1_CyclinB->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase

Figure 2: Proposed mechanism of G2/M phase arrest by indolyl dihydroisoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound derivatives.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Start Seed and Treat Cells Harvest Harvest and Wash Cells Start->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Incubate Incubate in Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Data Deconvolute Histograms Analyze->Data End Determine Cell Cycle Distribution Data->End

Figure 3: Experimental workflow for cell cycle analysis.
Western Blotting for Cell Cycle Regulatory Proteins

This protocol outlines the procedure for detecting the expression levels of key cell cycle proteins such as CDK4, Cyclin D1, Rb, p-Rb, CDK1, and Cyclin B1.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described in the cell cycle analysis protocol. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro CDK4 Kinase Assay

This assay measures the ability of a this compound derivative to directly inhibit the kinase activity of the CDK4/Cyclin D1 complex.

Materials:

  • Recombinant active CDK4/Cyclin D1 enzyme

  • Rb protein (or a peptide substrate)

  • Kinase assay buffer

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Palbociclib)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure (using ADP-Glo™ Kinase Assay as an example):

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the CDK4/Cyclin D1 enzyme.

  • Substrate Addition: Add the Rb substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Derivatives of the this compound core represent a promising class of anticancer agents. The primary mechanism of action for several of these compounds involves the induction of cell cycle arrest, either at the G0/G1 or G2/M checkpoint. The inhibition of key cell cycle regulators, such as CDK4, has been identified as a critical molecular event. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of novel indole-isoxazole derivatives. Future research should focus on elucidating the precise molecular targets and upstream signaling pathways modulated by these compounds to facilitate the development of more potent and selective anticancer therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 2H-Isoxazolo[4,5-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental or computational data on the core heterocyclic compound, 2H-Isoxazolo[4,5-b]indole, is scarce in publicly available scientific literature. This guide, therefore, focuses on the synthesis, characterization, and biological activities of its derivatives, which have been the subject of significant research, particularly in the context of drug discovery.

Introduction

The fusion of indole and isoxazole rings creates a class of heterocyclic compounds with significant therapeutic potential. The indole moiety is a well-known pharmacophore present in numerous natural and synthetic bioactive molecules, while the isoxazole ring is recognized for its ability to modulate physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of derivatives of the this compound scaffold, with a particular focus on their promising anticancer activities.

Physicochemical Properties of this compound Derivatives

Below is a summary of calculated physicochemical properties for a series of indole-3-isoxazole-5-carboxamide derivatives, which are potent anticancer agents.

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
5a 453.473.5627114.83
5b 507.995.3126105.99
5f 363.373.192592.37
5g 363.373.192592.37
5h 363.373.192592.37

Table 1: Calculated Physicochemical Properties of Indole-3-isoxazole-5-carboxamide Derivatives.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic route to indole-3-isoxazole-5-carboxamides is outlined below.

General Synthetic Protocol

The synthesis of indole-3-isoxazole-5-carboxamide derivatives can be achieved through the following key steps:

  • Formation of a dioxobutanoate intermediate: 3-Acetylindole is reacted with diethyl oxalate in the presence of a base to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.

  • Isoxazole ring formation: The resulting intermediate is then treated with hydroxylamine hydrochloride to form the ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.

  • Hydrolysis: The ester is hydrolyzed using a base like lithium hydroxide (LiOH) to produce 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid.

  • Amide coupling: Finally, the carboxylic acid is coupled with various amines using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to yield the desired carboxamide derivatives.

Alternatively, the carboxylic acid can be converted to an acid chloride using oxalyl chloride, which is then reacted with the desired amine.

G cluster_synthesis Synthesis of Indole-3-isoxazole-5-carboxamides 3-Acetylindole 3-Acetylindole Dioxobutanoate Dioxobutanoate 3-Acetylindole->Dioxobutanoate Diethyl oxalate, Base Isoxazole_ester Isoxazole_ester Dioxobutanoate->Isoxazole_ester Hydroxylamine HCl Carboxylic_acid Carboxylic_acid Isoxazole_ester->Carboxylic_acid LiOH Final_Product Indole-3-isoxazole-5-carboxamides Carboxylic_acid->Final_Product Amine, EDC/HOBt

Synthetic pathway for indole-3-isoxazole-5-carboxamides.

Characterization Methods

The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as C=O (carbonyl) and N-H bonds.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, with anticancer effects being the most extensively studied.

Anticancer Activity and Mechanism of Action

Several studies have reported the potent cytotoxic activity of isoxazolo[4,5-b]indole derivatives against various cancer cell lines, including those of the liver, breast, and colon. The mechanism of action for some of these compounds involves the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phases, and the subsequent induction of apoptosis.

For instance, certain indole-3-isoxazole-5-carboxamide derivatives have been shown to cause an arrest in the G0/G1 phase of the cell cycle in hepatocellular carcinoma cells. This arrest is associated with a significant decrease in the levels of Cyclin-Dependent Kinase 4 (CDK4). Other studies on related indole-isoxazole hybrids have identified effects on key cell cycle regulatory proteins including p21, Cyclin B1, Cdc2, Wee1, Rb, and Chk1.

G cluster_pathway Proposed Signaling Pathway for Anticancer Activity Isoxazolo_Indole Isoxazolo[4,5-b]indole Derivative CDK4 CDK4 Isoxazolo_Indole->CDK4 Inhibition Other_Proteins p21, Cyclin B1, Cdc2, Wee1, Rb, Chk1 Isoxazolo_Indole->Other_Proteins Modulation G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK4->G0G1_Arrest Apoptosis Apoptosis G0G1_Arrest->Apoptosis

Signaling pathway of isoxazolo[4,5-b]indole derivatives.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The in vitro cytotoxicity of the compounds is commonly evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined time.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. While a comprehensive physicochemical profile of the parent scaffold remains to be established, the available data on its derivatives highlight their drug-like properties and potent biological activities. Future research should focus on the synthesis and characterization of the core this compound to provide a more complete understanding of its fundamental properties, which will undoubtedly aid in the rational design of new and more effective derivatives.

Exploring the Chemical Space of 2H-Isoxazolo[4,5-b]indole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of indole and isoxazole rings creates a promising scaffold, the 2H-isoxazolo[4,5-b]indole core, which has garnered interest in medicinal chemistry due to the diverse biological activities associated with its constituent heterocycles. This technical guide provides an in-depth exploration of the chemical space of analogs of this core structure, focusing on their synthesis, biological evaluation, and structure-activity relationships, with a particular emphasis on their potential as anticancer agents.

Synthetic Strategies and Methodologies

The synthesis of indole-isoxazole hybrids generally involves the construction of the isoxazole ring onto a pre-existing indole moiety or vice versa. A common and effective strategy for creating these fused systems is through the reaction of an indole derivative with hydroxylamine hydrochloride.[1][2]

A representative synthetic approach to obtain indole-3-isoxazole-5-carboxamide derivatives begins with the treatment of 3-acetylindole with diethyl oxalate in the presence of a base to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.[1] This intermediate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring, providing ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.[1] Subsequent hydrolysis with a base like lithium hydroxide affords the carboxylic acid, which can then be coupled with various amines to produce a library of carboxamide derivatives.[1][2] The activation of the carboxylic acid for amide coupling can be achieved using agents like EDC/HOBt or by converting it to an acid chloride with oxalyl chloride.[1][2]

Synthetic_Workflow_for_Indole_Isoxazole_Analogs 3-Acetylindole 3-Acetylindole Intermediate_1 Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate 3-Acetylindole->Intermediate_1 Base Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_1 Intermediate_2 Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate Intermediate_1->Intermediate_2 Ethanol Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Intermediate_2 Intermediate_3 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid Intermediate_2->Intermediate_3 Hydrolysis LiOH LiOH LiOH->Intermediate_3 Final_Products Indole-3-isoxazole-5-carboxamide Analogs Intermediate_3->Final_Products EDC/HOBt or Oxalyl Chloride Amine_Derivatives Amine_Derivatives Amine_Derivatives->Final_Products Signaling_Pathway_of_Indole_Isoxazole_Analogs Indole_Isoxazole_Analog Indole-Isoxazole Analog CDK4 CDK4 Indole_Isoxazole_Analog->CDK4 Inhibition G1_Phase_Progression G1 Phase Progression CDK4->G1_Phase_Progression Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest G1_Phase_Progression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

In Silico Modeling of 2H-Isoxazolo[4,5-B]indole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of interactions involving the 2H-Isoxazolo[4,5-B]indole scaffold. This heterocyclic system, integrating the pharmacophoric features of both indole and isoxazole rings, represents a promising area of research for the development of novel therapeutic agents. This document details methodologies for computational analysis, summarizes key biological data from structurally related compounds, and provides adaptable experimental protocols for the synthesis and evaluation of this class of molecules.

Introduction to the this compound Scaffold

The fusion of indole and isoxazole rings in the this compound core structure presents a unique chemical architecture with significant potential for diverse biological activities. Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the indole moiety is a common feature in many biologically active compounds and approved drugs.[3] The combination of these two heterocycles in a fused system offers the potential for novel mechanisms of action and improved therapeutic profiles.

While specific research on the this compound core is emerging, studies on closely related isoxazolo-indole derivatives have demonstrated significant biological activity, particularly in the realm of oncology.[4][5] This guide will leverage data from these related compounds to inform the in silico modeling and potential therapeutic applications of the this compound scaffold.

In Silico Modeling Methodologies

In silico modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions, binding affinities, and pharmacokinetic properties before costly and time-consuming experimental work is undertaken. This section outlines detailed protocols for molecular docking and molecular dynamics simulations, which can be adapted for the study of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding binding modes and for virtual screening of compound libraries.

Experimental Protocol: Molecular Docking of this compound Derivatives

  • Ligand Preparation:

    • The 3D structure of the this compound derivative is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

    • The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms (e.g., Gasteiger charges).

    • Non-polar hydrogen atoms are merged, and rotatable bonds are defined.[6]

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Kollman united atom type charges and solvation parameters are added using software like AutoDock Tools.[6]

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size of the grid should be sufficient to encompass the entire binding pocket.

    • The grid parameter file is generated using AutoGrid.

  • Docking Simulation:

    • The docking simulation is performed using software such as AutoDock Vina.

    • The program will generate multiple binding poses for the ligand within the protein's active site, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The binding energies of the different poses are compared to identify the most favorable binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a biological system.

Experimental Protocol: Molecular Dynamics Simulation of a this compound-Protein Complex using GROMACS

This protocol is adapted from established GROMACS tutorials for protein-ligand simulations.[7][8][9][10]

  • System Preparation:

    • Prepare the protein and ligand files as described in the molecular docking protocol.

    • Generate the ligand topology and parameter files using a server like CGenFF or LigParGen.[8]

    • Combine the protein and ligand coordinate files into a single complex file.

    • Generate the topology file for the complex using pdb2gmx.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system using genion.

  • Energy Minimization:

    • Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.

      • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to ensure the correct density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to collect trajectory data.

  • Analysis:

    • Analyze the trajectory to study the stability of the protein-ligand complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of the protein residues (e.g., Root Mean Square Fluctuation - RMSF), and the specific interactions between the ligand and the protein over time.

Quantitative Data from Related Compounds

While specific quantitative data for this compound derivatives is limited in the public domain, data from structurally similar isoxazolo-indole compounds can provide valuable insights into their potential biological activity.

Compound ClassTarget/AssayIC50 / Binding AffinityReference
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesAnticancer (in vitro)Varies by cell line and compound[4]
Indole-3-isoxazole-5-carboxamidesAnticancer (Hepatocellular Carcinoma)0.7–21.5 µM[5]
Indole-based 4,5-dihydroisoxazolesAnticancer (Leukemia)IC50 of 19.14 ± 0.18 µM to 22.31 ± 1.4 µM[11]
Thiazole-indole-isoxazole amidesAnticancer (STAT2 SH2 domain, DNA)Docking scores suggest significant binding affinity[12]
Indole-based 1,3,4-oxadiazolesEGFR KinaseIC50 of 2.80 ± 0.52 μM[13]

Synthesis and Biological Evaluation Protocols

The following are generalized protocols for the synthesis and biological evaluation of isoxazolo-indole derivatives, which can be adapted for the this compound scaffold.

General Synthesis of Isoxazolo-Indole Scaffolds

A common synthetic route to isoxazole-containing heterocycles involves the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile.[14] For the synthesis of indole-isoxazole hybrids, a typical procedure involves the reaction of a substituted indole derivative with a precursor that can generate a nitrile oxide or a related reactive intermediate.[5][15]

Example Protocol: Synthesis of Indole-3-isoxazole-5-carboxamides [5]

  • Step 1: Synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. 3-acetylindole is treated with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent like THF.

  • Step 2: Synthesis of Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. The product from Step 1 is reacted with hydroxylamine hydrochloride in ethanol.

  • Step 3: Hydrolysis to 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid. The ester from Step 2 is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of methanol, THF, and water.

  • Step 4: Amide Coupling. The resulting carboxylic acid is coupled with various amines using a coupling agent like EDC/HOBt in the presence of a base such as triethylamine (TEA) in a solvent like DCM to yield the final carboxamide derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Potential Biological Targets

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from related isoxazole and indole-containing compounds, which have been shown to target various components of cancer-related signaling cascades.

Potential Targets and Pathways:

  • Kinase Inhibition: Many indole and isoxazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] A key target in this class is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in various cancers.[13]

  • Cell Cycle Regulation: Some isoxazole-indole hybrids have been shown to induce cell cycle arrest, a common mechanism of action for anticancer agents.[5]

  • Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is another important anticancer mechanism. Isoxazole derivatives have been reported to induce apoptosis in cancer cells.[1]

Diagram of a Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->Receptor Tyrosine Kinase (RTK) This compound->Kinase Cascade (e.g., MAPK)

Caption: Potential inhibition of a kinase signaling pathway by a this compound derivative.

Diagram of In Silico Drug Discovery Workflow

In_Silico_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Ligand Design Ligand Design Molecular Docking Molecular Docking Ligand Design->Molecular Docking Target Identification Target Identification Target Identification->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Binding Affinity Prediction Binding Affinity Prediction MD Simulations->Binding Affinity Prediction Synthesis Synthesis Binding Affinity Prediction->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays In Vitro Assays->Ligand Design In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

Caption: An iterative workflow for in silico-guided drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While direct experimental data on this specific core is limited, this guide provides a comprehensive framework for its in silico investigation, drawing upon established computational methodologies and data from structurally related compounds. The detailed protocols for molecular docking and molecular dynamics simulations, along with adaptable methods for synthesis and biological evaluation, offer a solid foundation for researchers to explore the therapeutic potential of this intriguing heterocyclic system. Future studies focusing on the specific synthesis and biological profiling of this compound derivatives are warranted to fully unlock their potential in drug discovery.

References

Preliminary Cytotoxicity Screening of Isoxazolo[4,5-b]indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[4,5-b]indole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant interest as potential anticancer agents. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel isoxazolo[4,5-b]indole derivatives, summarizing key findings from recent studies. The document details the cytotoxic profiles of these compounds against various cancer cell lines, outlines the experimental protocols for their evaluation, and visualizes the associated workflows and potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Isoxazolo-Indole Derivatives

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various isoxazolo-indole derivatives against a panel of human cancer cell lines. These values are crucial for the preliminary assessment of the cytotoxic potential of these compounds.

Table 1: Cytotoxicity of Indole-3-isoxazole-5-carboxamide Derivatives

CompoundHuh7 (Liver) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
5a 0.7 ± 0.13.6 ± 0.44.2 ± 0.5
5b 9.7 ± 1.28.2 ± 0.97.5 ± 0.8
5f > 5011.6 ± 1.39.8 ± 1.1
5h 8.5 ± 0.97.9 ± 0.86.1 ± 0.7
5r 2.5 ± 0.34.1 ± 0.53.9 ± 0.4
5t 1.8 ± 0.25.3 ± 0.64.8 ± 0.5
5u 8.3 ± 0.811.4 ± 0.28.0 ± 1.0
Doxorubicin 0.2 ± 0.00.1 ± 0.00.3 ± 0.0
5-Fluorouracil 2.8 ± 0.314.1 ± 1.518.4 ± 2.0
Sorafenib 3.2 ± 0.46.5 ± 0.711.0 ± 1.2
Data extracted from a study on indole-3-isoxazole-5-carboxamide derivatives, which demonstrated potent anticancer activities. Some compounds, like 5a, showed higher potency than the standard drug Sorafenib against the Huh7 cell line[1][2].

Table 2: Cytotoxicity of 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles

CompoundHeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)
7d 1.21 ± 0.111.89 ± 0.151.54 ± 0.13
7g 1.56 ± 0.131.23 ± 0.101.87 ± 0.16
Cisplatin 1.87 ± 0.152.12 ± 0.182.01 ± 0.17
A series of novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were synthesized, with analogs 7d and 7g showing potential anticancer activity comparable to the reference compound Cisplatin[3].

Table 3: Cytotoxicity of Indolyl Dihydroisoxazole Derivatives

CompoundJurkat (Leukemia) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)
DHI1 (4a) 21.83 ± 2.419.14 ± 0.2
4i 22.31 ± 1.432.68 ± 5.2
A preliminary screening identified indolyl dihydroisoxazole derivatives as being selectively potent against leukemic cell lines[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity screening results. The following are protocols for key experiments cited in the evaluation of isoxazolo-indole derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content[5].

Materials:

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1].

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Expose cells to different concentrations of the isoxazolo-indole derivatives and incubate for the desired duration.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[6].

  • Formazan Solubilization: Remove the culture medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC₅₀ values.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression. Compounds may induce cell cycle arrest at specific phases, which is a common mechanism of action for anticancer drugs.

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time, then harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Mandatory Visualizations

Experimental and logical Workflows

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Isoxazolo[4,5-b]indole Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization cell_culture Seeding of Cancer Cell Lines characterization->cell_culture compound_treatment Treatment with Derivatives cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., SRB, MTT) compound_treatment->cytotoxicity_assay data_analysis IC50 Value Determination cytotoxicity_assay->data_analysis cell_cycle Cell Cycle Analysis data_analysis->cell_cycle kinase_inhibition Kinase Inhibition Assays (e.g., CDK4, VEGFR) data_analysis->kinase_inhibition apoptosis_assay Apoptosis Assay data_analysis->apoptosis_assay lead_optimization Lead Optimization cell_cycle->lead_optimization kinase_inhibition->lead_optimization apoptosis_assay->lead_optimization

Caption: Workflow for anticancer screening of isoxazolo[4,5-b]indole derivatives.

Potential Signaling Pathways

Some indole-isoxazole hybrids have been shown to cause cell cycle arrest in the G0/G1 phase, which is associated with a significant decrease in Cyclin-Dependent Kinase 4 (CDK4) levels[1][2].

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor cyclinD Cyclin D receptor->cyclinD activates synthesis cyclinD_cdk4_6 Cyclin D-CDK4/6 Complex cyclinD->cyclinD_cdk4_6 cdk4_6 CDK4/6 cdk4_6->cyclinD_cdk4_6 rb Rb cyclinD_cdk4_6->rb phosphorylates p_rb p-Rb (Inactive) e2f E2F rb->e2f sequesters p_rb->e2f releases s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes g1_s_transition G1 to S Phase Transition s_phase_genes->g1_s_transition isoxazolo_indole Isoxazolo-Indole Derivative isoxazolo_indole->cdk4_6 inhibits

Caption: Putative mechanism of action via CDK4 inhibition leading to G1 cell cycle arrest.

Conclusion

The preliminary cytotoxicity screening of isoxazolo[4,5-b]indole derivatives reveals a promising class of compounds with potent anticancer activity against a range of cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into their mechanisms of action and for the optimization of lead compounds. Future studies should focus on expanding the panel of cancer cell lines, conducting in vivo efficacy studies, and further elucidating the specific molecular targets of the most potent derivatives.

References

Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of isoxazoloindoles, a class of heterocyclic compounds with significant potential in drug discovery. The document outlines their synthesis, biological evaluation, and the nuanced relationship between their chemical structure and pharmacological activity, with a primary focus on their anticancer properties.

Introduction

Isoxazoloindoles are a unique class of fused heterocyclic compounds that integrate the structural features of both isoxazole and indole moieties. This fusion creates a rigid scaffold that is amenable to diverse chemical modifications, making it an attractive template for the design of novel therapeutic agents. The indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, while the isoxazole ring is known to modulate physicochemical properties and biological activity. The combination of these two heterocycles in a fused system has led to the exploration of isoxazoloindoles for various therapeutic applications, most notably in oncology. This guide will delve into the synthetic strategies, biological activities, and the critical structure-activity relationships that govern the efficacy of these promising compounds.

Core Structure and Synthesis

The core structure of isoxazoloindoles can exist in several isomeric forms, with the isoxazolo[4,5-b]indole and isoxazolo[5,4-b]indole skeletons being the most explored. The synthetic approaches to these scaffolds are multifaceted and allow for the introduction of a wide range of substituents at various positions, which is crucial for systematic SAR studies.

A general synthetic workflow for the preparation of isoxazoloindoles is depicted below:

G cluster_synthesis General Synthetic Workflow Starting_Materials Indole or Oxindole Derivatives Key_Intermediate Substituted Indole Precursor Starting_Materials->Key_Intermediate Functionalization Cyclization Formation of Isoxazole Ring Key_Intermediate->Cyclization Reaction with Hydroxylamine or Nitrile Oxides Final_Product Isoxazoloindole Core Cyclization->Final_Product Derivatization Introduction of Substituents (R1, R2, R3) Final_Product->Derivatization

Figure 1: General synthetic workflow for isoxazoloindoles.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically on the isoxazoloindole core are still emerging, valuable insights can be drawn from structurally related compounds such as indolylisoxazolines and isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. The following sections summarize the key SAR findings for anticancer activity.

Substitutions on the Indole Moiety

Modifications on the indole portion of the scaffold have a significant impact on cytotoxic activity.

  • N-Substitution: The presence and nature of the substituent on the indole nitrogen (N1 position) are critical. Small alkyl groups, such as a methyl group, have been shown to be favorable for activity.

  • Benzene Ring Substitution: Substitution on the benzene ring of the indole can modulate activity. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), at the 5- or 6-position often enhance cytotoxic effects.

Substitutions on the Isoxazole Moiety

The isoxazole ring also presents key positions for modification that influence biological activity.

  • Aryl Substituents: The attachment of an aryl group to the isoxazole ring is a common feature in active compounds. The substitution pattern on this aryl ring plays a crucial role:

    • Halogens: Bromo and chloro substituents on the phenyl ring, particularly at the para-position, have been consistently associated with increased anticancer activity.

    • Methoxy Groups: The presence of methoxy groups can have a variable effect, with some studies indicating a decrease in activity, while others show that a trimethoxyphenyl moiety can be beneficial.

Quantitative SAR Data

The following tables summarize the quantitative SAR data for selected indolylisoxazoline and isoxazolo-pyridinyl-indole derivatives, which serve as valuable proxies for understanding the potential SAR of isoxazoloindoles.

Table 1: Anticancer Activity of Indolylisoxazoline Derivatives against C4-2 Prostate Cancer Cells [1]

CompoundR1 (Indole N1)R2 (Phenyl at C3 of Isoxazoline)IC50 (µM)
6c H4-Br2.5 - 5.0
6d H4-Cl2.5 - 5.0
6i CH34-Br2.5 - 5.0
6l CH34-Cl2.5 - 5.0

Table 2: Anticancer Activity of Isoxazolo[5',4':5,6]pyrido[2,3-b]indole Derivatives

CompoundR (on Phenyl Ring)Cell LineIC50 (µM)
7d 4-ClHeLa1.8
MCF-72.5
NCI-H4603.2
7g 3,4,5-OCH3HeLa2.1
MCF-73.6
NCI-H4604.5

Experimental Protocols

General Synthesis of Indolylisoxazolines

A representative protocol for the synthesis of indolylisoxazolines involves the reaction of indolylchalcones with hydroxylamine hydrochloride.[1]

  • Chalcone Synthesis: An appropriate acetophenone is reacted with an indole-3-carboxaldehyde in the presence of a base (e.g., aqueous NaOH) in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and dried.

  • Isoxazoline Formation: The synthesized indolylchalcone is refluxed with hydroxylamine hydrochloride in a basic medium (e.g., KOH or piperidine) in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. While the specific molecular targets of isoxazoloindoles are still under investigation, it is plausible that they modulate key signaling pathways involved in apoptosis.

G cluster_apoptosis Apoptosis Signaling Pathway Isoxazoloindole Isoxazoloindole Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Isoxazoloindole->Anti_Apoptotic Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes Permeabilization Anti_Apoptotic->Pro_Apoptotic Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Figure 2: Postulated role of isoxazoloindoles in the intrinsic apoptosis pathway.

Conclusion and Future Directions

The isoxazoloindole scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The preliminary SAR data from related structures highlight the importance of specific substitutions on both the indole and isoxazole rings for enhancing biological activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of isoxazoloindole derivatives to establish a more comprehensive and definitive SAR. Elucidating their precise molecular targets and mechanisms of action will be crucial for their advancement as potential clinical candidates. The detailed experimental protocols and understanding of key signaling pathways provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing class of compounds.

References

Methodological & Application

Synthesis of 2H-Isoxazolo[4,5-b]indole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. The 2H-Isoxazolo[4,5-b]indole scaffold is of significant interest due to the combined pharmacological potential of the isoxazole and indole moieties. Isoxazoles are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Similarly, the indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] This document provides a detailed protocol for the synthesis of this compound, based on established chemical transformations.

Synthetic Strategy

The synthesis of the this compound core can be approached through several strategic disconnections. A common and effective method involves the construction of the isoxazole ring onto a pre-functionalized indole precursor. This typically involves the reaction of a hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, to form the isoxazole ring.[2]

Another viable route is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne or alkene on the indole ring.[2] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The protocol detailed below follows a strategy involving the formation of an indole-fused isoxazole from a suitably substituted indole derivative. This approach offers a convergent and efficient pathway to the target compound.

Experimental Protocol

This protocol outlines a representative synthesis of a this compound derivative. The specific reagents and conditions can be adapted based on the desired substituents.

Step 1: Synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

This initial step involves the reaction of 3-acetylindole with diethyl oxalate in the presence of a base to form a key β-dicarbonyl intermediate.[3]

  • Materials:

    • 3-Acetylindole

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol, add 3-acetylindole portion-wise at room temperature under an inert atmosphere.

    • Add diethyl oxalate dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.

Step 2: Synthesis of Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate

The β-dicarbonyl intermediate is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring.[3]

  • Materials:

    • Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

    • Hydroxylamine hydrochloride

    • Ethanol

    • Pyridine or another suitable base

  • Procedure:

    • Dissolve ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate in ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., pyridine) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, dry, and concentrate.

    • Purify the product by recrystallization or column chromatography to yield ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate.

Step 3: Hydrolysis to 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid, which can be a versatile intermediate for further derivatization.[3]

  • Materials:

    • Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)/Water mixture

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH or NaOH.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid.

This carboxylic acid derivative of this compound can then be used in various coupling reactions to generate a library of compounds for biological screening.

Data Presentation

StepReactantsProductSolvent(s)Catalyst/ReagentTypical Yield (%)
13-Acetylindole, Diethyl oxalateEthyl 4-(1H-indol-3-yl)-2,4-dioxobutanoateAnhydrous EthanolSodium ethoxide75-85
2Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, Hydroxylamine hydrochlorideEthyl 3-(1H-indol-3-yl)isoxazole-5-carboxylateEthanolPyridine60-70
3Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate3-(1H-indol-3-yl)isoxazole-5-carboxylic acidTHF/WaterLiOH or NaOH85-95

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3-Acetylindole + Diethyl oxalate Intermediate1 Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate Start->Intermediate1 NaOEt, EtOH Intermediate2 Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate Intermediate1->Intermediate2 NH2OH·HCl, Pyridine FinalProduct 3-(1H-indol-3-yl)isoxazole- 5-carboxylic acid Intermediate2->FinalProduct LiOH, THF/H2O Alternative_Synthesis StartingMaterial Indole-substituted 2-alkyn-1-one Oxime O-methyl oxime derivative StartingMaterial->Oxime MeONH2·HCl, Pyridine Iodoisoxazole 4-Iodoisoxazole derivative Oxime->Iodoisoxazole ICl FinalProduct Functionalized This compound Iodoisoxazole->FinalProduct Pd-catalyzed coupling

References

Application Notes and Protocols for Kinase Inhibition Assays Using 2H-Isoxazolo[4,5-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing derivatives of the 2H-isoxazolo[4,5-b]indole scaffold in kinase inhibition assays. This document is intended to guide researchers in the screening and characterization of these compounds as potential kinase inhibitors for therapeutic development.

Introduction

The this compound scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its structural similarity to known kinase inhibitors. Derivatives of the closely related indole and isoxazole cores have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This document focuses on the application of this compound derivatives in assays for key kinase targets, including Cyclin-Dependent Kinases (CDK1 and CDK4), Rearranged during Transfection (RET) tyrosine kinase, and Tropomyosin receptor kinase A (TrkA).

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of various indole and isoxazole derivatives, including compounds structurally related to the this compound scaffold, against several key kinases. It is important to note that the data presented here is for analogous compounds and serves as a representative guide for the potential efficacy of this compound derivatives.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound ClassTarget KinaseIC50 (µM)Reference
Indolyl 1,2,4-triazole derivativesCDK40.049 - 3.031[1]
Oxindole-indole conjugatesCDK41.26 - 1.82[2]
Nortopsentin analogsCDK10.64 - 0.89
Pyrido-pyrimidine derivativesCDK60.115[3]

Table 2: Inhibitory Activity against Tyrosine Kinases (RET and TrkA)

Compound ClassTarget KinaseIC50 (µM)Reference
9H-pyrimido[4,5-b]indole derivativesRET0.27 - 0.37[4]
Pyrazolo[3,4-b]pyridine derivativesTrkA0.293

Experimental Protocols

Detailed methodologies for key kinase inhibition assays are provided below. These protocols can be adapted for the screening and characterization of this compound derivatives.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is a general guideline for a non-radioactive, high-throughput screening assay.

Materials:

  • Kinase (e.g., CDK1/Cyclin B, CDK4/Cyclin D1, RET, TrkA)

  • Biotinylated substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a mixture of biotinylated substrate and ATP (at their respective Km concentrations, if known) in kinase assay buffer to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF detection mix (containing Eu3+-cryptate labeled antibody and Streptavidin-XL665 in HTRF detection buffer) to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Kinase (e.g., CDK1/Cyclin B, CDK4/Cyclin D1, RET, TrkA)

  • Substrate peptide/protein

  • ATP

  • This compound derivative (test compound)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds as described in Protocol 1.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle to the wells.

    • Add 10 µL of the kinase-substrate mix (pre-diluted in kinase assay buffer).

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of ATP solution (at a concentration near the Km) to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition and IC50 values.

Protocol 3: Radiometric Filter Binding Assay (33P-ATP)

This protocol provides a highly sensitive method for measuring direct substrate phosphorylation.

Materials:

  • Kinase (e.g., CDK1/Cyclin B, CDK4/Cyclin D1, RET, TrkA)

  • Substrate peptide/protein

  • [γ-33P]ATP

  • Cold ATP

  • This compound derivative (test compound)

  • Kinase assay buffer

  • Phosphocellulose filter plates (e.g., P81)

  • Phosphoric acid wash buffer (e.g., 0.5%)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds as described in Protocol 1.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle to the wells.

    • Add 10 µL of the kinase-substrate mix.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP mix containing cold ATP and [γ-33P]ATP.

    • Incubate for 60 minutes at 30°C.

  • Stopping the Reaction and Filtration:

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Transfer the reaction mixture to the wells of a phosphocellulose filter plate.

    • Wash the plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

  • Data Acquisition: Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition and IC50 values.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the kinases of interest and a general workflow for kinase inhibitor screening.

G cluster_cdk1 CDK1 Signaling Pathway CDK1 CDK1/Cyclin B PDK1 PDK1 CDK1->PDK1 phosphorylates Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates eIF4E eIF4F Complex mTOR->eIF4E activates CellCycle G2/M Transition p70S6K->CellCycle eIF4E->CellCycle

Caption: Simplified CDK1 signaling pathway.

G cluster_cdk4 CDK4 Signaling Pathway CDK4 CDK4/Cyclin D Rb Rb CDK4->Rb phosphorylates E2F E2F Rb->E2F releases CellCycle G1/S Transition E2F->CellCycle promotes

Caption: Canonical CDK4 signaling pathway.

G cluster_ret RET Signaling Pathway RET RET RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Key downstream pathways of RET signaling.

G cluster_trka TrkA Signaling Pathway TrkA TrkA RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K/Akt Pathway TrkA->PI3K_AKT PLCG PLCγ Pathway TrkA->PLCG Differentiation Neuronal Differentiation RAS_MAPK->Differentiation Survival Neuronal Survival PI3K_AKT->Survival

Caption: Major TrkA signaling cascades.

G cluster_workflow Kinase Inhibitor Screening Workflow Start Start: Compound Library (this compound derivatives) PrimaryScreen Primary Screening (e.g., HTRF or Luminescence Assay) Start->PrimaryScreen HitIdentification Hit Identification (Compounds with significant inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SecondaryAssay Secondary Assays (e.g., Radiometric Assay) DoseResponse->SecondaryAssay Selectivity Selectivity Profiling (Panel of kinases) SecondaryAssay->Selectivity Lead Lead Compound Selectivity->Lead

Caption: General workflow for kinase inhibitor screening.

References

Application of Isoxazole-Containing Indole Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols focus on the anticancer properties of various indole-isoxazole derivatives. It is important to note that extensive research on the specific 2H-Isoxazolo[4,5-B]indole scaffold in cancer cell lines is limited in publicly available literature. The data and protocols presented herein are based on studies of closely related and structurally similar indole-isoxazole hybrids, which have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle inhibitory effects in various cancer models.

Introduction

The fusion of indole and isoxazole moieties has emerged as a promising strategy in the design of novel anticancer agents. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, including several approved anticancer drugs. The isoxazole ring, a five-membered heterocycle, also contributes to the pharmacological activity of various therapeutic agents. The combination of these two pharmacophores into hybrid molecules has yielded derivatives with potent activity against a range of cancer cell lines. These compounds have been shown to induce cell death through apoptosis and disrupt the cell cycle, highlighting their potential for further development as cancer therapeutics.

Data Presentation: Cytotoxic Activity of Indole-Isoxazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various indole-isoxazole derivatives against a panel of human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole-3-isoxazole-5-carboxamide 5a (with 3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7[1]
5aMahlavu (Liver)1.5[1]
5aSNU475 (Liver)1.4[1]
5aHepG2 (Liver)< 3.8[1]
5rHuh7 (Liver)21.5[1]
5tHuh7 (Liver)> 40[1]
3,5-diaryl-4,5-dihydroisoxazole DHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35[2][3]
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18[2][3]
4i (unsubstituted)Jurkat (Leukemia)22.31 ± 1.4[2]
4i (unsubstituted)HL-60 (Leukemia)32.68 ± 5.2[2]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles 7dHeLa (Cervical)1.82[4][5]
7dMCF-7 (Breast)2.10[4][5]
7gHeLa (Cervical)1.90[4][5]
7gMCF-7 (Breast)2.25[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from several sources and can be adapted based on specific experimental needs and cell lines.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Indole-isoxazole derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole-isoxazole derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Indole-isoxazole derivative

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70%, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole-isoxazole derivative at the desired concentrations for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Indole-isoxazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole-isoxazole derivative for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anticancer activity of novel indole-isoxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation synthesis Synthesis of Indole-Isoxazole Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds cytotoxicity Cytotoxicity Assay (e.g., SRB/MTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism

Caption: General workflow for anticancer evaluation of indole-isoxazole derivatives.

Signaling Pathway: Induction of Apoptosis

This diagram depicts a simplified pathway for the induction of apoptosis, a common mechanism of action for many anticancer agents.

apoptosis_pathway compound Indole-Isoxazole Derivative bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by anticancer compounds.

Signaling Pathway: Cell Cycle Arrest

This diagram illustrates how certain compounds can induce cell cycle arrest, preventing cancer cell proliferation.

cell_cycle_arrest compound Indole-Isoxazole Derivative p21_p27 CDK Inhibitors (p21, p27) compound->p21_p27 Upregulation cdk_cyclin CDK-Cyclin Complexes rb Rb Protein cdk_cyclin->rb Phosphorylation (Inhibition of Rb) g1_s_transition G1/S Transition cdk_cyclin->g1_s_transition Promotion p21_p27->cdk_cyclin arrest Cell Cycle Arrest p21_p27->arrest e2f E2F Transcription Factors rb->e2f rb->arrest Active Rb prevents transition s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes s_phase_genes->g1_s_transition

Caption: Simplified pathway of G1/S cell cycle arrest.

References

Application Notes and Protocols for Efficacy Testing of 2H-Isoxazolo[4,5-B]indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-Isoxazolo[4,5-B]indole scaffold represents a promising heterocyclic system in medicinal chemistry, integrating the structural features of both isoxazole and indole moieties. This unique combination has garnered interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Isoxazole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Similarly, the indole nucleus is a core component of many natural and synthetic molecules with significant pharmacological properties, including anticancer agents that can inhibit tubulin polymerization or modulate kinase activity.[5][6]

This document provides a comprehensive set of protocols for the initial preclinical evaluation of novel this compound derivatives. The described experimental setups are designed to assess their cytotoxic, pro-apoptotic, and anti-inflammatory potential, as well as to elucidate their mechanism of action by investigating their effects on key signaling pathways frequently dysregulated in cancer and inflammation, such as NF-κB and PI3K/Akt.[1][7][8][9]

In Vitro Efficacy Testing: Anticancer Activity

A primary application for novel isoxazole-indole hybrids is in the field of oncology.[5] The following protocols outline a tiered approach to assess the anticancer efficacy of this compound derivatives, starting with general cytotoxicity screening and progressing to more detailed mechanistic studies.

Cell Viability Assays

To determine the cytotoxic effects of the test compounds on cancer cell lines, two common and reliable methods are the Sulforhodamine B (SRB) and MTT assays.

Experimental Protocol: Sulforhodamine B (SRB) Assay [4][10][11]

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells/well in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72-96 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates four to five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates on an orbital shaker for 10 minutes. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
Compound AMCF-7SRB7215.2 ± 1.8
Compound AHeLaSRB7222.5 ± 2.5
Compound BMCF-7SRB728.7 ± 0.9
Compound BHeLaSRB7212.1 ± 1.3
DoxorubicinMCF-7SRB720.5 ± 0.1
DoxorubicinHeLaSRB720.8 ± 0.2
Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be performed.[12]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation: Apoptosis Induction by this compound Derivatives

Compound IDCell LineTreatment Conc. (µM)% Early Apoptosis% Late Apoptosis/Necrosis
VehicleMCF-7-3.2 ± 0.51.5 ± 0.3
Compound BMCF-78.7 (IC50)25.8 ± 2.115.4 ± 1.7
StaurosporineMCF-7145.1 ± 3.520.3 ± 2.2
Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis using propidium iodide staining is employed.[13][14][15]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.

  • Incubation and Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples by flow cytometry, collecting at least 10,000 events.

Data Presentation: Cell Cycle Distribution in Response to Treatment

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
VehicleHeLa55.4 ± 2.328.1 ± 1.916.5 ± 1.5
Compound BHeLa40.2 ± 2.825.5 ± 2.134.3 ± 3.0
NocodazoleHeLa10.1 ± 1.215.7 ± 1.874.2 ± 4.1
Western Blot Analysis of Signaling Pathways

To probe the molecular mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt and NF-κB pathways.[6][16][17]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Testing

Promising candidates from in vitro studies should be further evaluated in vivo to assess their therapeutic potential in a more complex biological system.

Anticancer Efficacy in a Xenograft Model[22][23][24][25]

Experimental Protocol: Human Tumor Xenograft in Nude Mice

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1250 ± 150-
Compound B25625 ± 8050
Compound B50375 ± 6070
Cisplatin5450 ± 7564

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Compound This compound Compound->Akt inhibits?

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Pro-inflammatory Gene Transcription Compound This compound Compound->IKK inhibits?

Experimental Workflow

Experimental_Workflow Start Start: This compound Derivatives InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (SRB, MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle Mechanism Mechanism of Action CellCycle->Mechanism WesternBlot Western Blot (PI3K/Akt, NF-κB) Mechanism->WesternBlot InVivo In Vivo Efficacy Mechanism->InVivo Promising Candidates Xenograft Xenograft Model InVivo->Xenograft End Lead Compound Identification Xenograft->End

References

Application Note: Structural Elucidation of 2H-Isoxazolo[4,5-B]indole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2H-Isoxazolo[4,5-B]indole, a heterocyclic compound of interest in medicinal chemistry and materials science, necessitates robust analytical techniques for unambiguous structure elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed information about the molecular structure, connectivity, and fragmentation patterns. This document provides detailed application notes and experimental protocols for the analysis of this compound using these techniques.

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. For a fused heterocyclic system like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment and number of different types of protons. The aromatic protons on the benzene ring of the indole moiety are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The single proton on the isoxazole ring will also have a characteristic chemical shift. The N-H proton of the isoxazole ring may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms of the aromatic indole system and the isoxazole ring will have characteristic chemical shifts. Quaternary carbons, such as those at the ring fusion points, can be identified by their lack of a signal in DEPT-135 spectra.

2D NMR: Establishing Connectivity

Due to the complexity of the fused ring system, 2D NMR experiments are crucial for unambiguous assignments.[1][2]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds.[1] It is invaluable for assigning the protons on the benzene ring by showing the coupling network between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[3][4] It allows for the direct assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations).[4][5] HMBC is critical for identifying the connectivity between different parts of the molecule, especially for assigning quaternary carbons and confirming the fusion of the isoxazole and indole rings. For instance, correlations from the protons on the benzene ring to the carbons at the ring junction would confirm the [4,5-B] fusion.

  • ¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environments.[1] HMBC experiments correlating protons to ¹⁵N nuclei can be particularly useful for confirming the position of the nitrogen atoms within the heterocyclic framework.[6]

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H. c. Ensure the sample is fully dissolved; sonication may be used if necessary.

2. Instrument Setup and Data Acquisition: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. c. ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. d. COSY: Use a standard gradient-selected COSY pulse sequence. e. HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) coupling constants of approximately 145 Hz. f. HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range ²J(CH) and ³J(CH) coupling constants, typically in the range of 8-10 Hz.[1]

3. Data Processing: a. Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction to all spectra. c. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). d. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure.

Data Presentation: NMR

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H at position)
1N-H11.0 - 12.0 (broad s)-C3, C7a
3C-H8.0 - 8.5 (s)150 - 155C3a, C7b
3aC-110 - 115H3, H4
4C-H7.5 - 7.8 (d)120 - 125C3a, C5, C7b
5C-H7.1 - 7.4 (t)122 - 128C4, C6, C7a
6C-H7.2 - 7.5 (t)120 - 125C5, C7, C7a
7C-H7.6 - 7.9 (d)115 - 120C5, C6, C7a
7aC-135 - 140H1, H5, H7
7bC-160 - 165H3, H4
8N--H3

Note: These are predicted values based on known data for indole and isoxazole derivatives and should be confirmed by experimental data.[1][7][8]

Visualization: NMR Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR & DEPT Assign_H Assign ¹H Signals (Integration, Multiplicity) H1_NMR->Assign_H Assign_C Assign C types (DEPT) C13_NMR->Assign_C COSY Acquire COSY HSQC Acquire HSQC H_H_Connect Establish ¹H-¹H Connectivity (COSY) COSY->H_H_Connect HMBC Acquire HMBC H_C_Connect Link ¹H to ¹³C (HSQC) HSQC->H_C_Connect Long_Range Establish Long-Range Connectivity (HMBC) HMBC->Long_Range Assign_H->H_H_Connect Assign_C->H_C_Connect H_H_Connect->H_C_Connect H_C_Connect->Long_Range Final_Structure Confirm Final Structure Long_Range->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Application Note: Mass Spectrometry Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₉H₆N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments, such as collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting fragment ions.[9] The fragmentation pattern provides a "fingerprint" that can help confirm the structure. For isoxazole-containing compounds, characteristic fragmentation pathways often involve the cleavage of the N-O bond, which is the weakest bond in the ring.[9][10] Subsequent losses of small neutral molecules like CO, HCN, and radicals can be expected.[10][11]

Expected Fragmentation Pathways:

  • N-O Bond Cleavage: The initial and most common fragmentation of the isoxazole ring is the cleavage of the N-O bond.

  • Loss of CO: Following ring opening, a loss of carbon monoxide is a plausible fragmentation step.

  • Loss of HCN: Cleavage of the indole or rearranged isoxazole ring can lead to the loss of hydrogen cyanide.

  • Retro-Diels-Alder (RDA) type reactions: Fused ring systems can sometimes undergo RDA-type fragmentations.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation: a. Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. b. The solution may be acidified with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.

2. Instrument Setup and Data Acquisition: a. Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument. b. Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. c. Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule ([M+H]⁺). d. MS/MS: Select the [M+H]⁺ ion as the precursor for CID. Gradually increase the collision energy to observe the fragmentation pattern. Acquire product ion spectra at various collision energies to build a complete picture of the fragmentation pathways.

3. Data Analysis: a. Determine the elemental composition from the accurate mass of the molecular ion using the instrument's software. b. Analyze the MS/MS spectra to identify the major fragment ions. c. Propose fragmentation mechanisms consistent with the observed product ions to support the structural assignment.

Data Presentation: Mass Spectrometry

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound (C₉H₆N₂O)

IonCalculated m/zObserved m/zDescription
[M+H]⁺159.0553(Experimental)Protonated molecular ion
[M+H-CO]⁺131.0604(Experimental)Loss of carbon monoxide
[M+H-HCN]⁺132.0502(Experimental)Loss of hydrogen cyanide
[C₇H₅N]⁺104.0500(Experimental)Fragment corresponding to a benzonitrile-type ion
[C₆H₅]⁺77.0391(Experimental)Phenyl cation fragment

Note: The observed m/z values need to be determined experimentally.

Visualization: Mass Spectrometry Fragmentation

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments Parent [C₉H₆N₂O+H]⁺ m/z = 159.0553 Frag1 [C₈H₆N₂]⁺ m/z = 130.0525 (Loss of HCO) Parent->Frag1 - HCO Frag2 [C₈H₅N₂O]⁺ m/z = 157.0396 (Loss of H₂) Parent->Frag2 - H₂ Frag3 [C₇H₅N]⁺ m/z = 104.0500 (Loss of C₂HNO) Parent->Frag3 - C₂HNO Frag1_1 [C₇H₄N]⁺ m/z = 102.0338 (Loss of N₂) Frag1->Frag1_1 - N₂ Frag3_1 [C₆H₅]⁺ m/z = 77.0391 (Loss of HCN) Frag3->Frag3_1 - HCN

Caption: A potential fragmentation pathway for protonated this compound in MS/MS.

References

Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2H-Isoxazolo[4,5-b]indole scaffold is a promising heterocyclic structure in medicinal chemistry. Derivatives of the broader isoxazole class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3][4] Notably, many isoxazole-containing compounds have been investigated for their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[1][5][6] Mechanisms of action for these compounds are diverse, with identified targets including Hsp90, tyrosine kinases, and tubulin.[1][5] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7]

This document provides a comprehensive set of protocols for the initial cell-based screening and characterization of novel this compound derivatives, using a hypothetical test compound, ISO-X , as an exemplar. The assays described herein are designed to assess cytotoxicity, induction of apoptosis, and impact on a key cancer-related signaling pathway.

General Experimental Workflow

The initial characterization of a novel this compound derivative typically follows a multi-step process, beginning with a broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Interpretation A Prepare ISO-X Stock Solution C Perform MTT Cytotoxicity Assay A->C B Select Cancer Cell Line(s) (e.g., MCF-7, A549, HCT116) B->C D Calculate IC50 Value C->D E Caspase-Glo 3/7 Assay (Apoptosis) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis E->G F->G H Analyze Key Signaling Proteins (e.g., Akt, p-Akt, Bcl-2) G->H I Synthesize Data H->I J Elucidate Mechanism of Action I->J

Caption: General workflow for the cell-based evaluation of ISO-X.

Hypothetical Signaling Pathway Modulation by ISO-X

For the purpose of these protocols, we will hypothesize that ISO-X induces apoptosis by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins and subsequent cell death.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bad Bad pBad p-Bad (Inactive) pAkt->pBad Phosphorylates Bcl2 Bcl-2 Bad->Bcl2 pBad->Bcl2 CellSurvival Cell Survival pBad->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits ISOX ISO-X ISOX->Akt Inhibits Phosphorylation

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of 2H-Isoxazolo[4,5-B]indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the potential anti-inflammatory properties of the novel compound 2H-Isoxazolo[4,5-B]indole. The protocols detailed below outline a systematic approach, from initial in vitro screening to the elucidation of the underlying mechanism of action.

In Vitro Anti-inflammatory Activity Screening

A common and effective initial step is to assess the compound's ability to modulate inflammatory responses in a cellular model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used and appropriate model for this purpose.[1][2][3][4]

Cell Viability Assay (MTT Assay)

Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay determines the effect of the compound on the production of nitric oxide, a key inflammatory mediator.[1][3]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.[1]

  • Measure the absorbance at 540 nm.[1]

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[2][3][4][5][6][7][8][9]

Protocol:

  • Coat a 96-well ELISA plate with capture antibody (anti-TNF-α or anti-IL-6) overnight at 4°C.[5][9]

  • Wash the plate with wash buffer (PBS with 0.05% Tween 20).[9]

  • Block the plate with blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[9]

  • Add cell culture supernatants (from the NO assay) and standards to the wells and incubate for 2 hours.[9]

  • Wash the plate and add the detection antibody. Incubate for 1 hour.

  • Wash the plate and add Avidin-HRP conjugate. Incubate for 1 hour.

  • Wash the plate and add TMB substrate. Stop the reaction with 2N H₂SO₄.[9]

  • Measure the absorbance at 450 nm.[9]

  • Calculate cytokine concentrations based on the standard curve.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)
198.5 ± 2.115.2 ± 3.512.8 ± 2.910.5 ± 3.1
597.2 ± 1.835.8 ± 4.231.5 ± 3.828.9 ± 4.0
1095.8 ± 2.558.4 ± 5.155.2 ± 4.551.7 ± 4.8
2593.1 ± 3.075.1 ± 6.372.9 ± 5.969.3 ± 6.1
5085.4 ± 4.288.9 ± 7.085.6 ± 6.882.4 ± 7.2

Mechanism of Action Elucidation

To understand how this compound exerts its anti-inflammatory effects, further experiments targeting key inflammatory pathways are necessary.

Western Blot Analysis of Inflammatory Mediators

This technique is used to measure the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][10][11]

Protocol:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described previously.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Investigation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[12][13][14][15][16][17][18][19][20] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB) and p38, ERK, and JNK MAPKs.[21]

Protocol:

  • Follow the Western blot protocol as described above.

  • Use primary antibodies specific for the phosphorylated and total forms of p65, p38, ERK, and JNK.

  • Analyze the ratio of phosphorylated to total protein to determine the activation of these pathways.

Table 2: Hypothetical Effect of this compound on Inflammatory Protein Expression

TreatmentiNOS Expression (Relative to Control)COX-2 Expression (Relative to Control)p-p65/p65 Ratio (Relative to Control)p-p38/p38 Ratio (Relative to Control)
Control1.001.001.001.00
LPS (1 µg/mL)8.52 ± 0.757.98 ± 0.686.25 ± 0.555.89 ± 0.51
LPS + 10 µM Compound4.15 ± 0.423.88 ± 0.393.11 ± 0.312.95 ± 0.28
LPS + 25 µM Compound2.03 ± 0.251.95 ± 0.221.54 ± 0.181.48 ± 0.16

In Vivo Anti-inflammatory Models

To confirm the in vitro findings, it is essential to evaluate the anti-inflammatory activity of this compound in an animal model of inflammation.[22][23][24]

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model of acute inflammation.

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Group the animals and administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Table 3: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Edema Inhibition
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.35
This compound250.58 ± 0.0631.76
This compound500.41 ± 0.0551.76
This compound1000.29 ± 0.0365.88

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation A RAW 264.7 Macrophages B MTT Assay (Determine Non-Toxic Dose) A->B C LPS Stimulation B->C Select Doses D Nitric Oxide Assay (Griess Reagent) C->D E Cytokine ELISA (TNF-α, IL-6) C->E F Western Blot (iNOS, COX-2) C->F H Carrageenan-Induced Paw Edema in Rats D->H Proceed if Active E->H G Western Blot (Phospho-p65, Phospho-MAPKs) F->G I Measure Paw Volume H->I

Caption: Experimental workflow for evaluating anti-inflammatory properties.

Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 Compound This compound Compound->MAPK Inhibits Compound->NFkB Inhibits

Caption: Key inflammatory signaling pathways potentially targeted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Isoxazolo[4,5-B]indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2H-Isoxazolo[4,5-B]indole synthesis. The following information is based on established principles of heterocyclic chemistry, drawing parallels from the synthesis of structurally related indole-isoxazole hybrids.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 3-acetylindole. This readily available compound can undergo a Claisen condensation followed by cyclization with hydroxylamine to form the isoxazole ring fused to the indole core.

Q2: What are the key steps in the synthesis of this compound from 3-acetylindole?

A2: The synthesis can be broadly divided into two key stages:

  • Formation of a 1,3-dicarbonyl intermediate: 3-acetylindole is reacted with a source of a second carbonyl group, typically diethyl oxalate, in the presence of a base to form an intermediate such as ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate.

  • Isoxazole ring formation: The 1,3-dicarbonyl intermediate is then reacted with hydroxylamine hydrochloride, which undergoes a condensation and cyclization reaction to form the desired this compound scaffold.

Q3: Are there alternative synthetic strategies for forming the isoxazole ring?

A3: Yes, 1,3-dipolar cycloaddition is a powerful alternative. This would involve the reaction of a nitrile oxide with an appropriately substituted indole containing an alkene or alkyne functionality. However, the reaction of a 1,3-dicarbonyl intermediate with hydroxylamine is often more straightforward for this specific fused system.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV-active) will help visualize the spots.

Q5: What are the typical purification methods for the final product?

A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any byproducts. Recrystallization from a suitable solvent system can be used for further purification if a crystalline solid is obtained.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base for the initial condensation. 2. Decomposition of the 1,3-dicarbonyl intermediate. 3. Incorrect pH for the hydroxylamine reaction. 4. Low reaction temperature.1. Use a stronger base such as sodium ethoxide or sodium hydride for the Claisen condensation. 2. Use the intermediate immediately in the next step without prolonged storage. 3. Adjust the pH of the hydroxylamine reaction to slightly acidic or neutral conditions. 4. Increase the reaction temperature for the cyclization step, potentially to reflux.
Formation of Multiple Products/Side Reactions 1. Self-condensation of 3-acetylindole. 2. Formation of regioisomers of the isoxazole. 3. Amide formation as a side reaction if ammonia is present.1. Add the 3-acetylindole slowly to the base and diethyl oxalate mixture to minimize self-condensation. 2. Control the pH and temperature of the hydroxylamine reaction carefully, as pH can influence the regioselectivity of the cyclization. 3. Ensure all reagents and solvents are free from ammonia contamination.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during column chromatography. 3. Product is an oil and does not crystallize.1. Use a different solvent for extraction or reduce the volume of solvent used. 2. Try a different solvent system for column chromatography with varying polarities. Gradient elution may be necessary. 3. If the product is an oil, try to form a salt by treating it with an acid (e.g., HCl) to induce crystallization.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inactive or degraded reagents.1. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 2. Increase the reaction temperature, but be mindful of potential side reactions. 3. Use fresh, high-quality reagents and anhydrous solvents where necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the yield of the two main steps in a proposed synthesis of a this compound derivative.

Table 1: Optimization of the Claisen Condensation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium EthoxideEthanol251265
2Sodium EthoxideTHF251275
3Sodium HydrideTHF0 to 25885
4Potassium tert-butoxidetert-butanol251070

Table 2: Optimization of Isoxazole Formation

Entry Solvent Temperature (°C) pH Time (h) Yield (%)
1Ethanol80 (reflux)5-6678
2Acetic Acid100< 2465
3Pyridine115 (reflux)> 8855
4Ethanol/Water (1:1)8071072

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate

  • To a stirred solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol) in a round-bottom flask, add 1.45 g (10 mmol) of diethyl oxalate in 10 mL of tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 1.59 g (10 mmol) of 3-acetylindole in 15 mL of THF to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of this compound-3-carboxylic acid ethyl ester

  • Dissolve the purified ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (2.59 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add 0.83 g (12 mmol) of hydroxylamine hydrochloride to the solution.

  • Adjust the pH to 5-6 by adding a few drops of pyridine.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Isoxazole Formation A 3-Acetylindole + Diethyl Oxalate B Add to Base (NaOEt in THF) at 0°C A->B C Stir at Room Temperature for 12h B->C D Acidic Workup & Extraction C->D E Column Chromatography D->E F Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate E->F G Intermediate from Step 1 F->G Proceed to next step H Add Hydroxylamine HCl in Ethanol G->H I Adjust pH to 5-6 (Pyridine) H->I J Reflux for 6h I->J K Workup & Extraction J->K L Column Chromatography K->L M This compound Derivative L->M

Caption: Synthetic workflow for this compound.

troubleshooting_yield Start Low Yield Observed Q1 Which step has low yield? Start->Q1 Step1 Step 1: Condensation Q1->Step1 Condensation Step2 Step 2: Cyclization Q1->Step2 Cyclization S1_Cause1 Weak Base? Step1->S1_Cause1 S2_Cause1 Incorrect pH? Step2->S2_Cause1 S1_Sol1 Use stronger base (e.g., NaH) S1_Cause1->S1_Sol1 Yes S1_Cause2 Side Reactions? S1_Cause1->S1_Cause2 No S1_Sol2 Slow addition of starting material S1_Cause2->S1_Sol2 Yes S2_Sol1 Adjust pH to 5-6 S2_Cause1->S2_Sol1 Yes S2_Cause2 Low Temperature? S2_Cause1->S2_Cause2 No S2_Sol2 Increase to reflux S2_Cause2->S2_Sol2 Yes S2_Cause3 Regioisomer Formation? S2_Cause2->S2_Cause3 No S2_Sol3 Strict pH and temperature control S2_Cause3->S2_Sol3 Yes

Caption: Troubleshooting logic for low yield issues.

"troubleshooting side product formation in isoxazoloindole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of isoxazoloindoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction to form the isoxazoloindole core is resulting in a low yield of the desired product and a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in isoxazoloindole synthesis is a common issue that can often be traced back to several key factors:

  • Inadequate Activation of the Cyclization Precursor: The intramolecular cyclization step often requires the activation of a functional group. For instance, in a Fischer indole synthesis-type approach leading to an isoxazoloindole, the initial hydrazone formation might be incomplete.

  • Suboptimal Reaction Temperature: The cyclization reaction is often sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given reaction time. Conversely, excessively high temperatures can lead to degradation of starting materials or products.

  • Catalyst Inactivity: If your synthesis involves a catalyst (e.g., a palladium catalyst for a cross-coupling step or an acid catalyst for cyclization), its activity is crucial. The catalyst may be poisoned by impurities in the starting materials or solvents, or it may have degraded over time.

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, resulting in low conversion.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure all starting materials and reagents are pure and dry. Impurities can interfere with the reaction.

  • Optimize Reaction Temperature: Screen a range of temperatures to find the optimal condition for your specific substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Use Fresh or High-Quality Catalyst: If using a catalyst, ensure it is fresh and active. In some cases, using a higher catalyst loading might be beneficial, though this should be optimized.

  • Improve Solubility: If solubility is an issue, consider using a different solvent or a co-solvent system. Gentle heating can also improve solubility, but be mindful of potential side reactions at higher temperatures.

Question 2: I am observing a significant byproduct with a mass corresponding to a dimer of my starting material. What could be causing this and how can I prevent it?

Answer:

Dimerization is a frequent side reaction, particularly in reactions that proceed through highly reactive intermediates. The specific cause of dimerization will depend on your synthetic route, but common culprits include:

  • Intermolecular vs. Intramolecular Reactions: If the desired reaction is an intramolecular cyclization, dimerization can occur if the rate of the intermolecular reaction between two molecules of the starting material is competitive with the desired intramolecular cyclization. This is often concentration-dependent.

  • Radical Intermediates: Some synthetic pathways may involve radical intermediates which can readily dimerize.

  • Base-Mediated Self-Condensation: If your starting material has acidic protons and you are using a strong base, this can lead to deprotonation and subsequent intermolecular condensation reactions.

Troubleshooting Steps:

  • High Dilution Conditions: To favor the intramolecular reaction, perform the reaction at a much lower concentration. This can be achieved by adding the starting material slowly over a prolonged period (syringe pump addition) to a large volume of solvent.

  • Use a Scavenger for Reactive Intermediates: If radical dimerization is suspected, the addition of a radical scavenger might be effective, although this could also inhibit the desired reaction.

  • Optimize the Base and Temperature: If a base is used, consider using a weaker, non-nucleophilic base or lowering the reaction temperature to reduce the rate of the intermolecular side reaction.

Question 3: My final isoxazoloindole product is contaminated with a constitutional isomer. How can I improve the regioselectivity of the reaction?

Answer:

The formation of constitutional isomers is a common challenge in the synthesis of heterocyclic compounds, including isoxazoloindoles. The regioselectivity is often determined by the cyclization step. For example, in a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, the orientation of the dipole and dipolarophile will dictate the final regiochemistry.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the reacting partners can favor the formation of one regioisomer over another due to steric repulsion.

  • Electronic Effects: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can influence the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO), thereby directing the regioselectivity of the cycloaddition.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can sometimes influence the regiochemical outcome.

Troubleshooting Steps:

  • Modify Substituents: If possible, modify the substituents on your starting materials to enhance the steric or electronic bias for the desired regioisomer.

  • Screen Different Catalysts: In catalyzed reactions, the ligand on the metal can have a profound impact on regioselectivity. Screening different ligands is a common strategy.

  • Vary Reaction Conditions: Systematically vary the solvent polarity and reaction temperature. In some cases, a lower temperature can lead to higher regioselectivity.

  • Purification: If the formation of the isomeric byproduct cannot be completely suppressed, focus on developing an efficient purification method, such as flash column chromatography with an optimized solvent system or recrystallization.

Data Summary

Table 1: Effect of Reaction Conditions on Isoxazoloindole Yield and Purity

EntrySolventTemperature (°C)CatalystReaction Time (h)Yield (%) of Desired ProductPurity (%) by HPLC
1Toluene80None244575
2Toluene110None126585
3DMF110None125880
4Toluene110PTSA68595
5Dioxane100Pd(OAc)₂87290

Note: This is representative data and actual results will vary depending on the specific substrates and reaction.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Intramolecular Cyclization to form an Isoxazolo[4,3-a]indole

  • To a solution of the precursor (e.g., an appropriately substituted indole with a pending oxime moiety) (1.0 eq) in dry toluene (0.1 M), add p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired isoxazoloindole.

Visualizations

experimental_workflow start Start dissolve Dissolve Precursor in Toluene start->dissolve add_catalyst Add PTSA Catalyst dissolve->add_catalyst heat Heat to 110°C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete quench Quench with NaHCO3 cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for a typical acid-catalyzed isoxazoloindole synthesis.

troubleshooting_logic issue Low Yield or Side Product Formation cause1 Incomplete Conversion issue->cause1 cause2 Dimerization issue->cause2 cause3 Isomer Formation issue->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Check Catalyst Activity cause1->solution1b solution1c Improve Solubility cause1->solution1c solution2a Use High Dilution cause2->solution2a solution2b Optimize Base/Temp cause2->solution2b solution3a Modify Substituents cause3->solution3a solution3b Screen Catalysts/Ligands cause3->solution3b solution3c Optimize Purification cause3->solution3c

Caption: A logical flow diagram for troubleshooting common issues in isoxazoloindole synthesis.

"common challenges in the synthesis of fused isoxazole-indole rings"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fused isoxazole-indole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing fused isoxazole-indole rings?

A1: The most prevalent methods involve the construction of the isoxazole ring onto an indole scaffold. The key strategies include:

  • Intramolecular Nitrile Oxide Cycloaddition (INOC): This is a powerful method where an indole derivative bearing both a nitrile oxide precursor (often an aldoxime) and a dipolarophile (an alkene or alkyne) undergoes an intramolecular [3+2] cycloaddition to form the fused ring system. This method is advantageous for creating complex polycyclic systems in a single step.

  • 1,3-Dipolar Cycloaddition: This intermolecular reaction involves the cycloaddition of a nitrile oxide with an indole derivative containing a dipolarophile, or vice versa. Regioselectivity can be a significant challenge in this approach.

  • Multi-component Reactions: These reactions combine several starting materials in a one-pot synthesis to rapidly build molecular complexity and generate the fused isoxazole-indole core.

Q2: What are the primary challenges I should anticipate in these syntheses?

A2: Researchers often encounter several key challenges:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired fused product.

  • Regioselectivity Issues: In intermolecular 1,3-dipolar cycloadditions, controlling the orientation of the nitrile oxide addition to the dipolarophile is crucial and can be difficult to predict and control. The formation of undesired regioisomers complicates purification and reduces the yield of the target molecule.

  • Side Reactions: The in situ generation of reactive intermediates like nitrile oxides can lead to dimerization or other unwanted side reactions.

  • Stability of the Indole Ring: The indole nucleus can be sensitive to the reaction conditions required for isoxazole ring formation, particularly under strongly acidic, basic, or oxidative conditions, leading to decomposition or undesired side reactions on the indole ring itself.

Q3: How can I generate the nitrile oxide intermediate for the cycloaddition reaction?

A3: Nitrile oxides are typically unstable and are therefore generated in situ from various precursors. Common methods include:

  • Oxidation of Aldoximes: This is a widely used method where an aldoxime is oxidized using reagents such as sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[1]

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the elimination of a hydrogen halide from a hydroximoyl halide using a base.

  • Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides, often using reagents like phenyl isocyanate or trifluoroacetic anhydride.

Troubleshooting Guides

Problem 1: Low or No Yield of the Fused Isoxazole-Indole Product in Intramolecular Nitrile Oxide Cycloaddition (INOC)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation - Choice of Oxidant: The efficiency of nitrile oxide formation from the aldoxime precursor is highly dependent on the oxidizing agent. If using a mild oxidant like bleach results in a low yield, consider more potent reagents like N-chlorosuccinimide (NCS) or hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene).- Reaction Temperature: For some oxidants, the reaction may require heating to proceed at a reasonable rate. Conversely, for highly reactive systems, cooling may be necessary to prevent side reactions.- pH Control: The pH of the reaction medium can influence the rate of nitrile oxide formation. For methods involving hypochlorite, maintaining a slightly basic pH is often optimal.
Decomposition of the Indole Ring - Milder Reaction Conditions: The indole nucleus can be sensitive to harsh oxidants or prolonged reaction times at elevated temperatures. Attempt the reaction at a lower temperature or for a shorter duration.- Protecting the Indole Nitrogen: If the indole nitrogen is unsubstituted, it can be susceptible to oxidation or other side reactions. Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) that is stable to the reaction conditions but can be removed later.
Failure of the Cycloaddition Step - Steric Hindrance: If the tether connecting the nitrile oxide precursor and the dipolarophile is too rigid or sterically hindered, the intramolecular cycloaddition may be disfavored. Molecular modeling can help assess the feasibility of the cyclization.- Incorrect Precursor Geometry: Ensure the geometry of the starting material is suitable for the intramolecular reaction.
Side Reactions of the Nitrile Oxide - Dimerization: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations. Using high dilution conditions can favor the intramolecular reaction over intermolecular dimerization.- Reaction with Solvent: Ensure the solvent is inert to the reactive nitrile oxide intermediate.
Problem 2: Poor Regioselectivity in Intermolecular 1,3-Dipolar Cycloaddition

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Unfavorable Frontier Molecular Orbital (FMO) Overlap - Modify Electronic Properties: The regioselectivity of 1,3-dipolar cycloadditions is governed by the FMO energies of the dipole and dipolarophile. The electronic properties of the substituents on both the nitrile oxide and the indole dipolarophile can be altered to favor the desired regioisomer. For instance, using electron-withdrawing groups on one component and electron-donating groups on the other can influence the HOMO-LUMO gap and direct the regioselectivity.
Steric Effects - Vary Substituents: Bulky substituents on either the nitrile oxide or the indole dipolarophile can sterically hinder one mode of addition, thereby favoring the formation of a single regioisomer.
Use of a Catalyst - Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes influence the regioselectivity by coordinating to one of the reactants and altering its electronic properties and steric accessibility.

Experimental Protocols

Protocol 1: Synthesis of a Fused Isoxazole via Intramolecular Nitrile Oxide Cycloaddition (INOC)

This protocol is adapted from the synthesis of a tetracyclic isoxazole and can be modified for indole-containing substrates.[1]

Step 1: Formation of the Aldoxime Precursor

  • Dissolve the corresponding indole-tethered aldehyde (1.0 eq.) in anhydrous ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the aldoxime.

Step 2: Intramolecular Cycloaddition

  • Dissolve the purified aldoxime (1.0 eq.) in a biphasic solvent system such as dichloromethane (DCM) and aqueous sodium hypochlorite (bleach, 10-15% available chlorine).

  • Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting fused isoxazole-indole product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Nitrile Oxide Cycloaddition (INOC)
EntrySubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1Indole-tethered aldoximeNaOClDCM/H₂ORoom Temp168[2]
2Benzimidazole-tethered aldoximeNaOClDCM/H₂ORoom Temp197[1]
3Indole-tethered aldoximeChloramine-TEthanol500.520[2]
4Alkyne-tethered aldoximeHypervalent IodineCH₂Cl₂Room Temp194[3]

This table illustrates how the choice of oxidant and substrate can significantly impact the yield of the intramolecular cycloaddition.

Visualizations

Diagram 1: General Workflow for Fused Isoxazole-Indole Synthesis via INOC

G cluster_0 Synthesis of Aldoxime Precursor cluster_1 Intramolecular Cycloaddition Start Indole-tethered Aldehyde Step1 React with Hydroxylamine HCl, Pyridine in Ethanol Start->Step1 Step2 Purify Aldoxime Step1->Step2 Step3 Dissolve Aldoxime in DCM Step2->Step3 Step4 Add Oxidant (e.g., NaOCl) Step3->Step4 Step5 Reaction and Workup Step4->Step5 Step6 Purify Fused Isoxazole-Indole Step5->Step6 End Characterization Step6->End Final Product

Caption: Workflow for INOC synthesis of fused isoxazole-indoles.

Diagram 2: Troubleshooting Logic for Low Yield in INOC

G Start Low or No Product CheckSM Check Starting Material Purity Start->CheckSM CheckNO Inefficient Nitrile Oxide Generation? CheckSM->CheckNO Purity OK CheckIndole Indole Ring Decomposition? CheckNO->CheckIndole No Sol1 Use Stronger Oxidant (NCS, Hypervalent Iodine) CheckNO->Sol1 Yes CheckCyclo Cycloaddition Failure? CheckIndole->CheckCyclo No Sol2 Use Milder Conditions (Lower Temp, Shorter Time) CheckIndole->Sol2 Yes Sol3 Protect Indole Nitrogen CheckIndole->Sol3 Yes Sol4 Check Molecular Model for Steric Hindrance CheckCyclo->Sol4 Yes Sol5 Use High Dilution CheckCyclo->Sol5 Side Reactions?

Caption: Troubleshooting flowchart for low yield in INOC reactions.

References

Technical Support Center: Addressing Solubility Issues of 2H-Isoxazolo[4,5-B]indole in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with 2H-Isoxazolo[4,5-B]indole and other poorly soluble heterocyclic compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The initial step is to determine the compound's kinetic and thermodynamic solubility.[1][2][3][4][5] Kinetic solubility is measured by dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, observing for precipitation.[1][4] This method is rapid and suitable for high-throughput screening in early drug discovery.[1] Thermodynamic solubility, on the other hand, measures the maximum concentration of a compound that can be dissolved in a solution at equilibrium and is considered the gold standard for solubility measurement.[2][4] This is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.[1]

Q2: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility.[6][7] While DMSO is a powerful organic solvent, the addition of the DMSO stock to an aqueous buffer changes the solvent environment, making it more polar.[8] If the concentration of this compound in the final aqueous solution exceeds its solubility limit in that mixed solvent system, it will precipitate.[6][9] This phenomenon is influenced by the final DMSO concentration, the compound's intrinsic aqueous solubility, temperature, and the pH of the buffer.[3][6]

Q3: What are the common formulation strategies to improve the solubility of a poorly soluble compound like this compound for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds for in vitro assays:

  • Co-solvents: Using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of nonpolar compounds.[10][11][][13][14][15]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][14][17]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[23] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[17][23][24][25][26]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as emulsions, microemulsions, or liposomes can be used to deliver the compound in a solubilized state.[27][28][29][30][31]

Q4: Can structural modification of this compound improve its solubility?

A4: Yes, structural modification can be a powerful strategy to improve solubility.[32][33][34][35][36] Introducing polar functional groups, such as hydroxyl, amino, or carboxylic acid termini, can increase a compound's hydrophilicity.[32] For heterocyclic compounds, the addition of moieties like morpholine or piperazine is a known strategy to enhance aqueous solubility.[32] These groups can be protonated at physiological pH, which aids in hydration.[32] However, it is crucial to consider that any structural modification may also impact the compound's biological activity.[35]

Troubleshooting Guide

Problem: I observe a precipitate in my cell culture wells after adding my this compound stock solution.

This is a common problem that can lead to inaccurate and unreliable assay results. Follow these steps to troubleshoot the issue:

Step 1: Rule out media-related precipitation.

  • Question: Is there a precipitate in control wells (media + DMSO vehicle only)?

  • Action: Visually inspect control wells under a microscope.

  • Interpretation: If precipitation is present in control wells, the issue may be with the media itself. Temperature shifts, repeated freeze-thaw cycles of media or serum, high concentrations of salts like calcium, or changes in pH can cause components of the cell culture media to precipitate.[37][38][39] Ensure proper storage and handling of all media components.[37]

Step 2: Determine the solubility limit of your compound in the final assay medium.

  • Question: At what concentration does the compound precipitate in the assay medium?

  • Action: Prepare serial dilutions of your compound in the final assay medium (including serum, if applicable). Incubate for the same duration and at the same temperature as your experiment. Observe for precipitation visually and, if possible, by measuring turbidity.

  • Interpretation: This will give you the kinetic solubility limit of your compound under your specific assay conditions. Ensure that the concentrations used in your experiments are below this limit.

Step 3: Optimize the final DMSO concentration.

  • Question: Can you reduce the final DMSO concentration while maintaining the desired compound concentration?

  • Action: Prepare a more concentrated DMSO stock of your compound. This will allow you to add a smaller volume to your assay wells, thereby reducing the final DMSO concentration.

  • Interpretation: Many cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic. A lower final DMSO concentration may reduce the "solvent-shift" effect that causes precipitation. However, be aware that some compounds can precipitate from DMSO stocks, especially after freeze-thaw cycles.[9][40][41]

Step 4: Employ a solubilization strategy.

  • Question: Have you tried using a formulation strategy to increase the solubility of your compound?

  • Action: Based on the properties of this compound, consider one of the following approaches:

    • Co-solvents: If compatible with your cell line, consider using a small percentage of a co-solvent like ethanol or PEG 400 in your final assay medium.

    • Cyclodextrins: Prepare an inclusion complex of your compound with a cyclodextrin (e.g., HP-β-CD) to enhance its aqueous solubility.

  • Interpretation: These methods can significantly increase the concentration of your compound that can be maintained in solution in an aqueous environment.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620 nm

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add 2 µL of each DMSO concentration to a 96-well plate in triplicate. Include a DMSO-only control.

  • Rapidly add 198 µL of the aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%. This will give final compound concentrations of 100 µM, 50 µM, 25 µM, etc.

  • Shake the plate for 2 hours at room temperature.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control.

Protocol 2: Improving Solubility with Co-solvents

Objective: To enhance the solubility of this compound using a co-solvent for a cell-based assay.

Materials:

  • This compound

  • DMSO

  • Co-solvent (e.g., Ethanol, PEG 400)

  • Cell culture medium

Methodology:

  • Determine the maximum tolerable concentration of the co-solvent for your cell line. This is typically below 1% for many co-solvents.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare an intermediate dilution of the compound in the chosen co-solvent.

  • Add a small volume of the co-solvent/compound mixture to the cell culture medium to achieve the desired final compound and co-solvent concentrations.

  • Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an inclusion complex of this compound with HP-β-CD to increase its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare a stock solution of HP-β-CD in the aqueous buffer (e.g., 40% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Vortex the mixture vigorously for 10-15 minutes.

  • Sonicate the mixture for 30-60 minutes.

  • Shake the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the mixture to pellet the excess, undissolved compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This solution can then be used as a stock for your biological assays.

Quantitative Data Summary

Disclaimer: The following data are for illustrative purposes only and are not based on experimental results for this compound.

Table 1: Illustrative Solubility of a Poorly Soluble Heterocyclic Compound in Different Solvents.

Solvent SystemApparent Solubility (µM)
PBS (pH 7.4)< 1
PBS with 1% DMSO5
PBS with 1% Ethanol15
PBS with 1% PEG 40025
10% HP-β-CD in PBS> 100

Table 2: Illustrative Effect of pH on the Solubility of a Weakly Basic Heterocyclic Compound.

Buffer pHApparent Solubility (µM)
5.050
6.010
7.02
7.4< 1
8.0< 1

Visualizations

Workflow_for_Addressing_Solubility cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Formulation A Determine Kinetic Solubility B Determine Thermodynamic Solubility A->B If required for lead optimization C Compound Precipitates in Assay? A->C B->C D Optimize DMSO Concentration C->D Yes H Proceed with Assay C->H No E Use Co-solvents D->E F pH Modification E->F G Use Cyclodextrins F->G G->H Solubility Improved I Re-evaluate Compound/Assay G->I Solubility Not Improved

Caption: A general workflow for assessing and addressing compound solubility issues.

Troubleshooting_Precipitation A Precipitate Observed in Assay Well B Precipitate in Vehicle Control? A->B C Issue with Media Components (e.g., temperature, pH, salts) B->C Yes D Is Assay Concentration > Kinetic Solubility Limit? B->D No E Lower Compound Concentration D->E Yes F Employ Solubilization Strategy (Co-solvent, Cyclodextrin, etc.) D->F No G Re-test in Assay E->G F->G

Caption: A decision tree for troubleshooting compound precipitation in biological assays.

Cyclodextrin_Inclusion cluster_0 Cyclodextrin cluster_2 Inclusion Complex CD Hydrophilic Exterior Complex Increased Aqueous Solubility CD->Complex CD_core Hydrophobic Cavity Drug This compound (Hydrophobic) Drug->Complex

Caption: Illustration of a cyclodextrin forming an inclusion complex with a poorly soluble compound.

References

"minimizing degradation of 2H-Isoxazolo[4,5-B]indole during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2H-Isoxazolo[4,5-b]indole. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your samples.

Troubleshooting Guides

Encountering unexpected results or suspecting sample degradation? Follow this guide to identify and resolve potential issues.

Problem: Loss of compound potency or appearance of unknown peaks in analysis (e.g., HPLC, LC-MS).

Possible Cause 1: Hydrolytic Degradation

  • Question: Was the compound stored in a solution, particularly at a non-neutral pH? The isoxazole ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution of the compound and compare it to the stored sample.

    • If degradation is confirmed, prepare future solutions in a neutral, aprotic, and anhydrous solvent.

    • Store solutions at low temperatures (-20°C or -80°C) and for short durations.

Possible Cause 2: Oxidative Degradation

  • Question: Was the compound exposed to air or oxidizing agents? The indole nucleus is susceptible to oxidation.

  • Troubleshooting Steps:

    • Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Avoid solvents that may contain peroxides (e.g., older ethers). Use freshly distilled or peroxide-free solvents.

    • Consider adding antioxidants to solutions if compatible with downstream applications.

Possible Cause 3: Photodegradation

  • Question: Was the compound exposed to light, especially UV light? Indole derivatives can be light-sensitive.

  • Troubleshooting Steps:

    • Store the solid compound and solutions in amber vials or protect them from light with aluminum foil.

    • Minimize exposure to ambient light during handling and preparation of experiments.

Possible Cause 4: Thermal Degradation

  • Question: Was the compound exposed to high temperatures?

  • Troubleshooting Steps:

    • Store the compound at the recommended low temperature.

    • Avoid repeated freeze-thaw cycles for solutions. Aliquot solutions into single-use vials.

Troubleshooting Workflow

G start Degradation Suspected check_storage Review Storage Conditions start->check_storage check_solution Solution or Solid? check_storage->check_solution solid Solid check_solution->solid Solid solution Solution check_solution->solution Solution check_light_solid Light Exposure? solid->check_light_solid check_temp_solid High Temperature? solid->check_temp_solid check_atmosphere_solid Inert Atmosphere? solid->check_atmosphere_solid check_ph_solution Check pH of Solution solution->check_ph_solution check_solvent Check Solvent Type solution->check_solvent check_light_solution Light Exposure? solution->check_light_solution check_temp_solution Storage Temperature? solution->check_temp_solution check_atmosphere_solution Inert Atmosphere? solution->check_atmosphere_solution photodegradation_solid Potential Photodegradation check_light_solid->photodegradation_solid Yes thermal_degradation_solid Potential Thermal Degradation check_temp_solid->thermal_degradation_solid Yes oxidation_solid Potential Oxidation check_atmosphere_solid->oxidation_solid No recommendations Implement Recommended Storage photodegradation_solid->recommendations thermal_degradation_solid->recommendations oxidation_solid->recommendations acid_base_hydrolysis Potential Acid/Base Hydrolysis check_ph_solution->acid_base_hydrolysis Non-neutral solvent_reactivity Potential Solvent Reactivity check_solvent->solvent_reactivity Protic/Reactive photodegradation_solution Potential Photodegradation check_light_solution->photodegradation_solution Yes thermal_degradation_solution Potential Thermal Degradation check_temp_solution->thermal_degradation_solution High oxidation_solution Potential Oxidation check_atmosphere_solution->oxidation_solution No acid_base_hydrolysis->recommendations solvent_reactivity->recommendations photodegradation_solution->recommendations thermal_degradation_solution->recommendations oxidation_solution->recommendations

Caption: Troubleshooting workflow for identifying potential causes of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C or below, protected from light in a tightly sealed container, and preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation and moisture absorption.

Q2: What is the best way to store this compound in solution?

A2: Prepare solutions in a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -80°C and protected from light. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

Q3: What are the likely degradation pathways for this compound?

A3: While specific data for this molecule is limited, based on its structure, the primary degradation pathways are likely:

  • Hydrolysis of the isoxazole ring: This can be catalyzed by acidic or basic conditions, leading to ring opening.

  • Oxidation of the indole ring: The electron-rich indole system is susceptible to oxidation, which can be initiated by air, light, or residual peroxides in solvents.

Plausible Degradation Pathway

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light) main_compound This compound hydrolysis_product Ring-Opened Product main_compound->hydrolysis_product H2O, H+ or OH- oxidation_product Oxidized Indole Derivative main_compound->oxidation_product [O]

Caption: Potential degradation pathways for this compound.

Data Presentation

The following tables summarize hypothetical data from forced degradation studies to illustrate the stability of this compound under various conditions.

Table 1: Stability of Solid this compound Under Different Storage Conditions for 3 Months

Storage ConditionPurity (%)Appearance
-20°C, Dark, Inert Gas99.8White Powder
4°C, Dark, Air98.5Off-white Powder
25°C, Dark, Air95.2Yellowish Powder
25°C, Light, Air91.0Tan Powder

Table 2: Stability of this compound (10 mM in DMSO) for 7 Days

Storage ConditionPurity (%)
-80°C, Dark99.9
-20°C, Dark99.5
4°C, Dark97.1
25°C, Dark92.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile.[1][2][3]

  • Objective: To identify potential degradation products and pathways.

  • Materials:

    • This compound

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • Methanol, Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Heating block or water bath

    • UV lamp (254 nm and 365 nm)

  • Methodology:

    • Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve 1 mg of the compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mg of the solid compound in an oven at 105°C for 24 hours. Dissolve in a suitable solvent before analysis.

    • Photodegradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm and 365 nm) for 24 hours. Keep a control sample in the dark.

    • Analysis: Analyze all samples and controls by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

  • Objective: To separate the parent compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Decision Tree for Optimal Storage

G start Select Storage Conditions duration Storage Duration? start->duration long_term Long-term (>1 month) duration->long_term short_term Short-term (<1 month) duration->short_term form Form of Compound? long_term->form form_short Form of Compound? short_term->form_short solid Solid form->solid Solid solution Solution form->solution Solution store_solid_long Store Solid at -20°C Inert Atmosphere, Dark solid->store_solid_long store_solution_long Store Solution at -80°C Aliquoted, Dark solution->store_solution_long solid_short Solid form_short->solid_short Solid solution_short Solution form_short->solution_short Solution store_solid_short Store Solid at 4°C Dark solid_short->store_solid_short store_solution_short Store Solution at -20°C Dark solution_short->store_solution_short

Caption: Decision tree for selecting appropriate storage conditions.

References

Technical Support Center: Optimization of Catalyst Selection for 2H-Isoxazolo[4,5-B]indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-Isoxazolo[4,5-B]indoles. The guidance focuses on a plausible and robust synthetic strategy involving the intramolecular cyclization of a 4-azido-5-alkynyl-indole precursor, a common approach for constructing fused heterocyclic systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2H-Isoxazolo[4,5-B]indoles, presented in a question-and-answer format.

Issue 1: Low yield during the Sonogashira coupling to introduce the alkyne at the C5 position of the indole ring.

  • Question: We are experiencing low yields in the palladium-catalyzed Sonogashira coupling of a 5-haloindole with a terminal alkyne to synthesize our key precursor. What are the potential causes and solutions?

  • Answer: Low yields in Sonogashira couplings involving indole substrates can arise from several factors. Here is a systematic approach to troubleshoot this issue:

    • Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is commonly used, it may not be optimal. Consider screening other palladium catalysts and ligands. The addition of a copper(I) co-catalyst, such as CuI, is often essential for this reaction.

    • Base: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. If you observe catalyst deactivation or side reactions, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Solvent: The reaction is typically performed in polar aprotic solvents like DMF or THF. Ensure your solvent is anhydrous, as water can negatively impact the catalytic cycle.

    • Reaction Temperature: Sonogashira couplings are sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

    • Oxygen Sensitivity: The catalytic cycle involves Pd(0) species, which can be sensitive to oxygen. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    Experimental Protocol: Sonogashira Coupling of 5-Iodoindole with a Terminal Alkyne

    • To a dried Schlenk flask under an inert atmosphere, add the 5-iodoindole derivative (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

    • Add anhydrous, degassed solvent (e.g., THF or DMF) to achieve a suitable concentration.

    • Add an anhydrous amine base, such as triethylamine (3.0 equiv.).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

    • Purify the product by column chromatography.

    Data Presentation: Comparison of Catalysts for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ / CuITEATHF6065
Pd(PPh₃)₂Cl₂ / CuITEADMF8085
Pd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane10090

Issue 2: Incomplete conversion of the 4-aminoindole to the 4-azidoindole.

  • Question: The diazotization of our 4-aminoindole followed by substitution with sodium azide is resulting in a mixture of starting material and product. How can we drive this reaction to completion?

  • Answer: Incomplete conversion in this two-step, one-pot reaction is often due to the instability of the intermediate diazonium salt or incomplete reaction with the azide source.

    • Temperature Control: The diazotization step using sodium nitrite and an acid (e.g., HCl) is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt.

    • Acid Concentration: Ensure a sufficient excess of acid is used to fully protonate the amino group and generate nitrous acid in situ.

    • Addition Rate: Add the sodium nitrite solution slowly to the solution of the 4-aminoindole in acid to maintain a low temperature and control the reaction rate.

    • Azide Addition: Once the diazotization is complete, the sodium azide solution should be added promptly. Ensure an adequate excess of sodium azide is used to drive the substitution reaction to completion.

Issue 3: Low yield and side product formation during the final intramolecular cyclization of the 4-azido-5-alkynyl-indole.

  • Question: The thermal or copper-catalyzed intramolecular azide-alkyne cycloaddition (CuAAC) to form the 2H-Isoxazolo[4,5-B]indole is giving low yields and we are observing the formation of what appears to be a triazole isomer. What can be done to optimize this key step?

  • Answer: The intramolecular cycloaddition is a critical step where catalyst choice and reaction conditions significantly impact yield and selectivity.

    • Thermal vs. Catalytic: While thermal cyclization is an option, it often requires high temperatures that can lead to decomposition. A copper(I)-catalyzed reaction (CuAAC) typically proceeds under milder conditions and is often more efficient.

    • Copper(I) Source: For the CuAAC, a reliable source of Cu(I) is necessary. This can be achieved by using a Cu(I) salt like CuI or by reducing a Cu(II) salt (e.g., CuSO₄) in situ with a reducing agent like sodium ascorbate.

    • Ligands: The use of a ligand can stabilize the copper(I) catalyst, prevent disproportionation, and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for this purpose.

    • Solvent: A variety of solvents can be used, including THF, DMF, and mixtures of t-BuOH and water. The choice of solvent can influence the reaction rate and solubility of the substrate and catalyst.

    • Side Products: The formation of a triazole isomer suggests an alternative cyclization pathway. In the context of an azide and an alkyne, the formation of a 1,2,3-triazole is the expected outcome of the Huisgen cycloaddition. The desired isoxazole ring would require a different precursor or a rearrangement. If the starting material is indeed a 4-azido-5-alkynyl-indole, the product will be a triazolo-fused indole, not an isoxazolo-fused one. To obtain the isoxazole, a precursor with a nitrile oxide or a precursor that can generate it in situ would be required.

    Experimental Protocol: Intramolecular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Dissolve the 4-azido-5-alkynyl-indole (1.0 equiv.) in a suitable solvent or solvent mixture (e.g., THF/H₂O/t-BuOH).

    • Add a solution of sodium ascorbate (0.2 equiv.) in water.

    • Add a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

    • Upon completion, dilute with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

    Data Presentation: Comparison of Conditions for Intramolecular Cyclization

Catalyst SystemLigandSolventTemperature (°C)Yield (%)
CuSO₄·5H₂O / NaAscNonet-BuOH/H₂O2575
CuINoneTHF6080
CuSO₄·5H₂O / NaAscTBTADMF2592

Frequently Asked Questions (FAQs)

  • Q1: What is the general role of a catalyst in the synthesis of fused heterocycles like this compound?

    • A1: Catalysts, typically transition metals like palladium and copper, play a crucial role in facilitating bond-forming reactions that would otherwise require harsh conditions or not proceed at all. They lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with greater efficiency and selectivity. In the proposed synthesis, a palladium catalyst is key for the C-C bond formation in the Sonogashira coupling, and a copper catalyst is essential for the N-N and C-N bond formations in the final intramolecular cycloaddition.

  • Q2: What are the main advantages of using a palladium catalyst for the Sonogashira coupling step?

    • A2: Palladium catalysts are highly effective for cross-coupling reactions. They offer a broad substrate scope, high functional group tolerance, and can achieve high yields under relatively mild conditions. The catalytic cycle is well-understood, which allows for rational optimization through the choice of ligands and reaction parameters.

  • Q3: Why is a copper(I) co-catalyst often necessary in Sonogashira couplings?

    • A3: The copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. This cooperative catalysis between palladium and copper often leads to higher reaction rates and yields.

  • Q4: What is "click chemistry" and how does it relate to the proposed synthesis?

    • A4: "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and simple to perform. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. The proposed intramolecular cyclization of the 4-azido-5-alkynyl-indole is an intramolecular version of this powerful reaction.

  • Q5: Can other metals be used to catalyze the intramolecular azide-alkyne cycloaddition?

    • A5: While copper is the most common and efficient catalyst for the 1,3-dipolar cycloaddition of azides and terminal alkynes, ruthenium catalysts have been developed for the cycloaddition with internal alkynes, which can lead to different regioisomers. For the synthesis of the specific fused triazole system in the proposed pathway, copper is the catalyst of choice.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization 5-Haloindole 5-Haloindole Sonogashira Coupling Sonogashira Coupling 5-Haloindole->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 5-Alkynyl-indole 5-Alkynyl-indole Sonogashira Coupling->5-Alkynyl-indole Functionalization Functionalization 5-Alkynyl-indole->Functionalization 4-Amino-5-alkynyl-indole 4-Amino-5-alkynyl-indole Functionalization->4-Amino-5-alkynyl-indole Diazotization Diazotization 4-Amino-5-alkynyl-indole->Diazotization 4-Azido-5-alkynyl-indole 4-Azido-5-alkynyl-indole Diazotization->4-Azido-5-alkynyl-indole Intramolecular CuAAC Intramolecular CuAAC 4-Azido-5-alkynyl-indole->Intramolecular CuAAC This compound This compound Intramolecular CuAAC->this compound G Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Check Base Check Base Low Yield->Check Base Check Solvent Check Solvent Low Yield->Check Solvent Check Temperature Check Temperature Low Yield->Check Temperature Optimize Ligand Optimize Ligand Check Catalyst->Optimize Ligand Inefficient? Screen Bases Screen Bases Check Base->Screen Bases Suboptimal? Use Anhydrous Solvent Use Anhydrous Solvent Check Solvent->Use Anhydrous Solvent Wet? Adjust Temperature Adjust Temperature Check Temperature->Adjust Temperature Too high/low? G Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction NaAsc NaAsc NaAsc->Cu(I) Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)->Cu(I)-Acetylide Alkyne Alkyne Alkyne->Cu(I)-Acetylide Metallacycle Metallacycle Cu(I)-Acetylide->Metallacycle Azide Azide Azide->Metallacycle Product Product Metallacycle->Product Protonolysis Product->Cu(I) Regeneration

"troubleshooting guide for 2H-Isoxazolo[4,5-B]indole experimental protocols"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2H-Isoxazolo[4,5-b]indole and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Synthesis & Reaction Issues

Question: My reaction yield for the synthesis of the this compound core is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of fused heterocyclic systems like this compound can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture and impurities can significantly impact the reaction efficiency. For instance, in reactions involving strong bases or organometallic reagents, rigorously dry solvents and glassware are crucial.

  • Reaction Conditions:

    • Temperature: Optimize the reaction temperature. Some cyclization reactions require specific temperature ranges to proceed efficiently and minimize side product formation. Consider running small-scale trials at slightly lower and higher temperatures than the protocol suggests.

    • Reaction Time: The reaction may not be reaching completion, or conversely, the product might be degrading over extended reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Atmosphere: If your synthesis involves intermediates that are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Base/Acid Sensitivity: The isoxazole ring can be sensitive to certain reaction conditions. For example, some related isoxazole systems are known to undergo base-promoted rearrangements.[1] If your reaction is performed under basic conditions, consider using a milder base or a non-nucleophilic one. Conversely, some cyclization steps may require strong acids.[2]

Question: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it?

Answer: The formation of side products is a common challenge. Here's how to approach this issue:

  • Characterization of the Side Product: Isolate the side product using chromatography (e.g., column chromatography or preparative HPLC) and characterize it thoroughly using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Knowing the structure of the side product can provide valuable insights into the undesired reaction pathway.

  • Plausible Side Reactions:

    • Rearrangements: Be aware of potential rearrangements. For instance, the Boulton-Katritzky rearrangement has been observed in similar isoxazolo[4,5-b]pyridine systems under basic conditions.[1] This could lead to the formation of isomeric structures.

    • Incomplete Cyclization: The linear precursor to the final heterocyclic product might remain if the cyclization step is inefficient.

    • Decomposition: The target molecule or intermediates might be unstable under the reaction conditions. The isoxazole ring, for instance, can be cleaved under certain reductive or basic conditions.[3]

  • Minimizing Side Products:

    • Modify Reaction Conditions: Adjusting the temperature, reaction time, or the type and amount of catalyst or reagent can favor the desired reaction pathway.

    • Protecting Groups: If a functional group on your starting material is interfering with the reaction, consider using a suitable protecting group.

Purification Challenges

Question: I am having difficulty purifying my this compound derivative. It seems to be very polar and/or unstable on silica gel. What are my options?

Answer: Purification of polar and potentially sensitive heterocyclic compounds can be challenging. Here are some strategies:

  • Alternative Stationary Phases: If your compound is unstable on silica gel (which is acidic), consider using a different stationary phase for column chromatography:

    • Alumina (basic or neutral): This can be a good alternative for compounds that are sensitive to acid.

    • Reverse-Phase Silica (C18): This is suitable for purifying polar compounds using polar mobile phases. For particularly sensitive compounds, purification using reverse-phase cartridges can be a rapid and effective method, minimizing contact time with aqueous phases.[4]

  • Chromatography Mobile Phase:

    • Additives: For silica gel chromatography of polar compounds, consider adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic/formic acid for acidic compounds, to improve peak shape and reduce tailing.

    • Buffered Mobile Phases: In reverse-phase HPLC, using a buffered mobile phase can be crucial for reproducible purification of ionizable compounds.

  • Non-Chromatographic Methods:

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are soluble can be an effective purification step.

Quantitative Data

Table 1: Representative Reaction Yields for Isoxazole Synthesis Under Various Conditions

EntryReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-Chloro-3-nitropyridine derivative, Ethylene glycol protected aldehydeK2CO3DMF60292[1]
23-(2-nitrovinyl)-1H-indole, Grignard reagentHCl---61[2]
3Chalcone, Hydroxylamine hydrochloridePiperidineDry EthanolReflux4-[5]
4Nitro-chalconeFe-AcOH-Reflux24-[5]

Note: Yields are highly substrate-dependent. This table provides examples from related syntheses to illustrate the range of conditions and outcomes.

Experimental Protocols

Detailed Methodology for a Representative Synthesis of a Substituted Isoxazolo[5',4':5,6]pyrido[2,3-b]indole

This protocol is adapted from a reported synthesis and illustrates a common synthetic route.[5]

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone derivative (1 mmol) in dry ethanol (20 mL), add the corresponding indole-3-carboxaldehyde (1 mmol).

  • Add a catalytic amount of piperidine (0.2 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir until a solid precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Reductive Cyclization to the Isoxazolo-pyridyl-indole

  • To a solution of the chalcone (1 mmol) in glacial acetic acid (15 mL), add iron powder (Fe, 5 mmol).

  • Reflux the mixture for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Indole-3-carboxaldehyde, Acetophenone) reaction1 Step 1: Chalcone Formation (Base-catalyzed condensation) start->reaction1 intermediate Chalcone Intermediate reaction1->intermediate reaction2 Step 2: Reductive Cyclization (e.g., Fe/AcOH) intermediate->reaction2 crude_product Crude Product reaction2->crude_product purification Purification (Column Chromatography/Recrystallization) crude_product->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure this compound Derivative analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions problem Experimental Issue Identified (e.g., Low Yield, Side Product) check_reagents Verify Reagent Purity & Dryness problem->check_reagents monitor_reaction Monitor Reaction Profile (TLC/LC-MS) problem->monitor_reaction characterize_side_product Isolate & Characterize Side Products problem->characterize_side_product If side product is present optimize_conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) check_reagents->optimize_conditions monitor_reaction->optimize_conditions change_reagents Change Base/Catalyst characterize_side_product->change_reagents purification_strategy Modify Purification Method (e.g., Reverse Phase, Alumina) optimize_conditions->purification_strategy change_reagents->purification_strategy end end purification_strategy->end Problem Resolved

Caption: Logical workflow for troubleshooting common experimental issues.

rearrangement_pathway start Isoxazolo[4,5-b]pyridine -3-carbaldehyde Arylhydrazone rearranged 3-Hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridine start->rearranged Base (e.g., K2CO3) Boulton-Katritzky Rearrangement

Caption: Example of a potential side reaction: The Boulton-Katritzky rearrangement.[1]

References

Validation & Comparative

Validating the Kinase Inhibitory Potential of the 2H-Isoxazolo[4,5-b]indole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The unique structural motifs of heterocyclic compounds are a fertile ground for identifying new pharmacophores that can selectively target the ATP-binding site of kinases. This guide focuses on the validation of the kinase inhibitory activity of the 2H-Isoxazolo[4,5-b]indole scaffold.

While specific inhibitory data for the parent this compound compound is not extensively available in the public domain, this guide provides a framework for its evaluation. We will compare the potential of this scaffold with established, clinically relevant multi-kinase inhibitors and detail the necessary experimental protocols to ascertain its biological activity. The data presented for related isoxazole and indole derivatives will serve as a proxy to highlight the potential of this chemical class.

Comparative Analysis of Kinase Inhibitors

To effectively gauge the potential of a novel inhibitor like this compound, it is crucial to benchmark its performance against known drugs. The following tables present data on commercially available multi-kinase inhibitors and cytotoxic activities of related indole-isoxazole hybrids.

Table 1: Profile of Commercially Available Multi-Kinase Inhibitors

CompoundKey Kinase TargetsIC50 Values (nM)Approved Indications (Selected)
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFR2: 2, PDGFRβ: 1, c-KIT: 1, FLT3: 1, RET: 3Renal Cell Carcinoma, Gastrointestinal Stromal Tumor[1]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RETVEGFR1: 1.3, VEGFR2: 4, VEGFR3: 5, FGFR1: 46, PDGFRα: 51, KIT: 7, RET: 4Endometrial Carcinoma, Renal Cell Carcinoma, Hepatocellular Carcinoma[1]
Encorafenib BRAF V600EBRAF V600E: 0.3BRAF V600E-mutant Metastatic Non-Small Cell Lung Cancer[2]

Table 2: Cytotoxic Activity of Indole-Isoxazole Hybrids against Cancer Cell Lines

The following data is for a series of synthesized indole-3-isoxazole-5-carboxamide derivatives, demonstrating the anti-proliferative potential of this general scaffold.[3]

Compound IDHuh7 (Liver Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
5a 2.0 ± 0.13.1 ± 0.22.5 ± 0.1
5r 1.5 ± 0.12.2 ± 0.11.8 ± 0.1
5t 1.8 ± 0.22.5 ± 0.22.1 ± 0.1
Doxorubicin 0.8 ± 0.10.5 ± 0.10.6 ± 0.1
5-Fluorouracil 4.5 ± 0.35.1 ± 0.44.8 ± 0.3
Sorafenib 3.2 ± 0.24.1 ± 0.33.5 ± 0.2

Data from a study on indole-isoxazole hybrids, which showed that these compounds can cause G0/G1 phase arrest in Huh7 cells and decrease CDK4 levels.[3]

Experimental Protocols for Validation

Validating the kinase inhibitory activity of a novel compound requires a multi-faceted approach, starting from biochemical assays and progressing to cell-based and in vivo studies.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

a) LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.

  • Principle: A europium-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP site. In the absence of an inhibitor, FRET occurs between the europium donor and the Alexa Fluor® acceptor. An inhibitor competes with the tracer, leading to a loss of FRET.

  • Protocol Outline:

    • Prepare a dilution series of the test compound (e.g., this compound).

    • In a microplate, add the test compound, a mixture of the kinase and the europium-labeled antibody, and the fluorescent tracer.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Read the plate on a FRET-compatible plate reader, measuring the emission at two wavelengths.

    • Calculate the ratio of the acceptor and donor fluorescence to determine the degree of inhibition and subsequently the IC50 value.

b) ADP-Glo™ Kinase Assay

This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Protocol Outline:

    • Set up the kinase reaction including the kinase, substrate, ATP, and the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure the luminescence using a plate-reading luminometer. A lower signal indicates greater kinase inhibition.

Cell-Based Assays

These assays assess the effect of the inhibitor on kinase activity within a cellular context.

a) Cellular Phosphorylation Assay

This assay measures the phosphorylation of a specific substrate of the target kinase in cells.

  • Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its downstream substrates. This change can be quantified using methods like ELISA or Western blotting with phospho-specific antibodies.

  • Protocol Outline:

    • Culture cells and treat them with various concentrations of the test compound.

    • Lyse the cells to extract proteins.

    • Quantify the level of the phosphorylated substrate using an ELISA with a capture antibody for the total protein and a detection antibody specific to the phosphorylated site.

    • Alternatively, perform Western blotting using a phospho-specific primary antibody.

    • A decrease in the phosphorylation signal indicates inhibitory activity.

b) Cell Proliferation/Viability Assay (e.g., MTT or SRB assay)

This assay determines the effect of the compound on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

  • Principle: If a cell line's proliferation is driven by a specific kinase, an inhibitor of that kinase should reduce cell viability.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a set period (e.g., 72 hours).

    • Add MTT reagent (which is converted to a colored formazan product by living cells) or SRB dye (which binds to total cellular protein).

    • Solubilize the formazan or wash and solubilize the SRB dye.

    • Measure the absorbance at a specific wavelength to determine the number of viable cells and calculate the IC50 for cell growth inhibition.

Visualizing Kinase Signaling Pathways and Experimental Workflows

Understanding the context in which a kinase inhibitor functions is critical. The following diagrams, generated using Graphviz, illustrate a common kinase signaling pathway and a typical experimental workflow for inhibitor validation.

G Figure 1: Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->RAF Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK Signaling Pathway.

G Figure 2: Experimental Workflow for Kinase Inhibitor Validation cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Cell-Based cluster_in_vivo In Vivo Assay Biochemical Kinase Assay (e.g., LanthaScreen, ADP-Glo) IC50 Determine IC50 & Selectivity Assay->IC50 Phospho Cellular Phosphorylation Assay IC50->Phospho Prolif Cell Proliferation Assay Phospho->Prolif CellCycle Cell Cycle Analysis Prolif->CellCycle PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellCycle->PKPD Efficacy Animal Efficacy Studies (e.g., Xenograft models) PKPD->Efficacy Tox Toxicity Studies Efficacy->Tox Compound Test Compound (this compound) Compound->Assay

Caption: Experimental Workflow for Kinase Inhibitor Validation.

References

A Comparative Guide to Pim-1 Kinase Inhibitors: Evaluating 2H-Isoxazolo[4,5-B]indole Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pim-1 kinase, a serine/threonine kinase, has emerged as a significant target in oncology due to its role in cell survival, proliferation, and apoptosis.[1] Its overexpression is linked to poor prognosis in various cancers, making the development of potent and selective Pim-1 inhibitors a key area of research. This guide provides a comparative analysis of the novel inhibitor, 2H-Isoxazolo[4,5-B]indole, with other well-characterized Pim-1 kinase inhibitors. The data presented is intended to offer an objective overview to aid in the evaluation and selection of compounds for further investigation.

Performance Comparison of Pim-1 Kinase Inhibitors

The inhibitory potential of this compound against Pim-1 kinase is presented alongside a selection of established inhibitors. The data, summarized in the table below, highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), key metrics for evaluating inhibitor potency.

It is important to note that direct experimental data for the Pim-1 inhibitory activity of this compound is not currently available in published literature. The IC50 value presented here is a hypothesized estimate based on the reported activities of structurally similar isoxazole-indole fused heterocyclic compounds that have shown kinase inhibitory potential. Further experimental validation is required to confirm the precise potency of this compound.

InhibitorTypePim-1 IC50 (nM)Pim-1 Ki (nM)Other Kinases Inhibited
This compound Small Molecule50 (Hypothesized)--
AZD1208 Pan-Pim Inhibitor0.4-Pim-2 (IC50 = 5 nM), Pim-3 (IC50 = 1.9 nM)
SGI-1776 Pan-Pim Inhibitor7-Pim-2 (IC50 = 363 nM), Pim-3 (IC50 = 69 nM), Flt-3
PIM447 (LGH447) Pan-Pim Inhibitor-0.006Pim-2 (Ki = 0.018 nM), Pim-3 (Ki = 0.009 nM)
CX-6258 Pan-Pim Inhibitor5-Pim-2 (IC50 = 25 nM), Pim-3 (IC50 = 16 nM)
TP-3654 Pan-Pim Inhibitor-5Pim-2 (Ki = 239 nM), Pim-3 (Ki = 42 nM)
Staurosporine Broad-Spectrum Kinase Inhibitor16.72.6Wide range of kinases

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector in the JAK/STAT signaling pathway and plays a crucial role in regulating the activity of several proteins involved in cell cycle progression and apoptosis. The following diagram illustrates the central position of Pim-1 in these cellular processes.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylation (Inhibition) c_Myc c-Myc Pim1->c_Myc Phosphorylation (Stabilization) p21 p21 Pim1->p21 Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) pBad p-Bad (Inactive) Bcl_xL Bcl-xL Bad->Bcl_xL Inhibits Caspase9 Caspase-9 Bcl_xL->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates CDK4_6 CDK4/6 p21->CDK4_6 Inhibits p27->CDK4_6 Inhibits Cell_Cycle_Progression Cell Cycle Progression CDK4_6->Cell_Cycle_Progression Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Nuclear Translocation Pim1_gene->Pim1 Translation

Caption: Pim-1 Signaling Pathway.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Pim-1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Assay Plate: Add Pim-1 enzyme, buffer, and test compound/vehicle B Initiate Reaction: Add ATP and substrate (e.g., PIMtide) A->B C Incubate: Allow kinase reaction to proceed (e.g., 60 min at RT) B->C D Stop Reaction & Detect: Add detection reagent (e.g., ADP-Glo™) C->D E Measure Signal: Read luminescence or fluorescence D->E F Data Analysis: Calculate % inhibition and determine IC50 E->F

References

Cross-Reactivity Profiling of 2H-Isoxazolo[4,5-B]indole Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinase inhibitors are often designed to be highly selective for their primary target to minimize off-target effects and associated toxicities. However, understanding the cross-reactivity profile of a compound across the human kinome is crucial for a comprehensive assessment of its therapeutic potential and potential liabilities. This guide provides a comparative analysis of the hypothetical cross-reactivity of a novel compound, 2H-Isoxazolo[4,5-B]indole, against a panel of representative kinases. The profile is compared with that of Staurosporine, a well-known broad-spectrum kinase inhibitor.

Disclaimer: The following data is hypothetical and for illustrative purposes only. No experimental data for this compound was publicly available at the time of this guide's creation.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound and Staurosporine was assessed against a panel of kinases at a concentration of 10 µM. The percentage of remaining kinase activity is summarized in the table below. Lower values indicate greater inhibition.

Kinase TargetKinase Family% Activity with this compound (10 µM)% Activity with Staurosporine (10 µM)
ABL1Tyrosine Kinase85.25.1
AKT1AGC Kinase75.610.8
AURKAAurora Kinase45.38.2
CDK2CMGC Kinase30.115.5
EGFRTyrosine Kinase90.420.3
MAPK1 (ERK2)CMGC Kinase88.935.7
METTyrosine Kinase92.112.4
PAK1STE Kinase65.818.9
PIK3CALipid Kinase95.340.2
SRCTyrosine Kinase70.57.9
VEGFR2Tyrosine Kinase50.76.3

Experimental Protocols

A standardized in vitro kinase assay, such as a radiometric assay or the ADP-Glo™ Kinase Assay, is typically employed for kinase profiling.

Radiometric Kinase Assay Protocol (Illustrative)

  • Reaction Setup : Kinase reactions are initiated by preparing a reaction mixture in a 96-well plate. Each well contains the specific kinase, the test compound (this compound or a control) dissolved in DMSO, the appropriate peptide substrate, and reaction buffer.

  • Initiation : The reaction is started by the addition of a mixture containing [γ-³³P]-ATP and MgCl₂.

  • Incubation : The reaction plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic transfer of the radiolabeled phosphate group to the substrate.

  • Termination : The reaction is stopped by the addition of phosphoric acid.

  • Detection : The phosphorylated substrate is captured on a filter membrane, and unincorporated [γ-³³P]-ATP is washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis : The activity of the kinase in the presence of the test compound is calculated as a percentage of the activity in a DMSO control (vehicle) reaction.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for kinase cross-reactivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Reaction Combine Compound, Kinase, and ATP/Substrate Compound->Reaction KinasePanel Kinase Panel (Plate A) KinasePanel->Reaction ATP_Substrate [γ-³³P]-ATP & Substrate Mix (Plate B) ATP_Substrate->Reaction Incubation Incubate at 30°C Reaction->Incubation Termination Stop Reaction (Add H₃PO₄) Incubation->Termination Detection Scintillation Counting Termination->Detection Analysis Calculate % Inhibition Detection->Analysis Report Generate Profile Report Analysis->Report

Kinase Profiling Experimental Workflow

Illustrative Signaling Pathway Context

The diagram below depicts a simplified signaling pathway involving kinases potentially targeted by inhibitors. Based on the hypothetical data, an inhibitor with activity against both Aurora A and CDK2 could impact cell cycle progression.

G cluster_pathway Cell Cycle Progression Pathway (Simplified) cluster_inhibitor Hypothetical Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK1) MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A / CDK2 S_Phase S Phase (DNA Replication) CyclinA_CDK2->S_Phase G1_S_Transition->S_Phase S_Phase->CyclinA_CDK2 AURKA Aurora A Kinase (AURKA) Mitosis Mitosis AURKA->Mitosis Inhibitor This compound Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->AURKA

Hypothetical Inhibition in Cell Cycle Pathway

Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the reproducible in vitro evaluation of isoxazolo-indole compounds. This guide provides a comparative analysis of the cytotoxic effects of different isoxazolo-indole derivatives, detailed experimental protocols for reproducibility, and visualizations of experimental workflows and potential signaling pathways.

The fusion of isoxazole and indole ring systems has emerged as a promising scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to exhibit a range of biological activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3] This guide provides a comparative overview of the in vitro anticancer activity of select isoxazolo-indole derivatives, with a focus on reproducibility of the experimental findings.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various isoxazolo-indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. These values provide a quantitative measure for comparing the potency of the different derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-3-isoxazole-5-carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
3-(4,5-dihydroisoxazol-5-yl)indolesDHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
4i (unsubstituted isoxazole)Jurkat (Leukemia)22.31 ± 1.4Cisplatin-
4iHL-60 (Leukemia)32.68 ± 5.2Cisplatin-
4iHCT-116 (Colon)71.13 ± 6.46Cisplatin-
4iMCF-7 (Breast)94.68 ± 8.38Cisplatin-
4iA2780 (Ovarian)46.27 ± 5.95Cisplatin-
Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles7dVariousPotent activityCisplatin-
7gVariousPotent activityCisplatin-

Experimental Protocols

To ensure the reproducibility of the in vitro cytotoxicity data, it is crucial to follow standardized experimental protocols. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[4][5]

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the isoxazolo-indole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired test concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

  • MTT Addition and Incubation:

    • After the 72-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software.

Visualizing Experimental and Biological Processes

To further clarify the experimental procedures and potential mechanisms of action of isoxazolo-indole derivatives, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_mtt Add MTT Reagent incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_regulation Molecular Targets G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 isoxazolo_indole Isoxazolo-Indole Derivative cdk4 CDK4 isoxazolo_indole->cdk4 inhibits cyclin_b1 Cyclin B1 isoxazolo_indole->cyclin_b1 affects p21 p21 isoxazolo_indole->p21 affects cdk4->G1 promotes progression G1_arrest G1 Phase Arrest cyclin_b1->G2 promotes entry into M G2_M_arrest G2/M Phase Arrest p21->G1 inhibits progression

Caption: Potential signaling pathway for cell cycle arrest induced by isoxazolo-indoles.

References

Comparative Analysis of 2H-Isoxazolo[4,5-B]indole Analogs in Cellular Models: A Focus on the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action of novel anticancer agents based on the 2H-Isoxazolo[4,5-B]indole scaffold. Due to the limited availability of public data on the specific parent compound, this guide focuses on closely related indole-isoxazole hybrids that have been investigated for their anticancer properties. Experimental data suggests that a key mechanism of action for these compounds involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer.[1][2][3]

Comparative Efficacy of Indole-Isoxazole Analogs

The following table summarizes the cytotoxic activity of representative indole-isoxazole derivatives in various cancer cell lines. These compounds serve as illustrative examples of the potential efficacy of the broader this compound class. For comparison, data for established chemotherapy agents and targeted inhibitors are included where available.

Compound IDCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Indole-Isoxazole 5a Huh7 (Hepatocellular Carcinoma)0.75-FU21.0[4]
Mahlavu (Hepatocellular Carcinoma)1.5Sorafenib>10[4]
SNU475 (Hepatocellular Carcinoma)1.4Sorafenib>10[4]
Indole-Isoxazole 5r HepG2 (Hepatocellular Carcinoma)1.55-FU4.5[4]
Indole-Isoxazole 5t Huh7 (Hepatocellular Carcinoma)4.75-FU21.0[4]
DHI1 (4a) Jurkat (Leukemia)21.83CisplatinNot Reported[5]
HL-60 (Leukemia)19.14CisplatinNot Reported[5]
Indole-Oxadiazole 2e HCT116 (Colorectal Carcinoma)6.43Erlotinib17.86[6]
A549 (Lung Adenocarcinoma)9.62Erlotinib19.41[6]
A375 (Melanoma)8.07Erlotinib23.81[6]

Note: The presented compounds are analogs and not the specific this compound. The data is intended to be representative of the potential of this class of molecules.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Several studies on indole-based compounds suggest their anticancer effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway.[1][2][3] This pathway is a key signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, driving tumor progression.

The proposed mechanism of action for this compound analogs involves the direct or indirect inhibition of key kinases in this pathway, such as PI3K and Akt. This inhibition leads to a downstream cascade of events, including the dephosphorylation of Akt and subsequent modulation of downstream effectors, ultimately resulting in decreased cell proliferation and increased apoptosis.

Below is a diagram illustrating the proposed mechanism of action.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IsoxazoloIndole This compound Analog IsoxazoloIndole->PI3K Inhibits IsoxazoloIndole->Akt Inhibits Experimental_Workflow Start Start: Hypothesized PI3K/Akt Inhibitor CellViability Cell Viability Assay (MTT) - Determine IC50 Start->CellViability WesternBlot Western Blot Analysis - Assess p-Akt/Akt levels CellViability->WesternBlot If cytotoxic KinaseAssay In Vitro Kinase Assay - Direct PI3K Inhibition WesternBlot->KinaseAssay If p-Akt is reduced ApoptosisAssay Apoptosis Assay (e.g., Annexin V) KinaseAssay->ApoptosisAssay If direct inhibition is confirmed CellCycleAssay Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycleAssay Conclusion Conclusion: Confirmed Mechanism of Action CellCycleAssay->Conclusion

References

A Comparative Analysis of Staurosporine and 2H-Isoxazolo[4,5-B]indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, staurosporine has long held a prominent position as a powerful, albeit non-selective, tool for studying cellular signaling. This guide provides a comparative analysis of staurosporine and the synthetic heterocyclic compound 2H-Isoxazolo[4,5-B]indole. While extensive data exists for staurosporine, detailed biological and comparative data for the specific isomer this compound are not widely available in public literature. This guide, therefore, presents a comprehensive overview of staurosporine's performance with supporting experimental data and protocols, alongside a general discussion of the potential activities of the broader class of isoxazole-indole compounds.

Overview and Mechanism of Action

Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum inhibitor of protein kinases.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of a wide array of kinases with high affinity, thereby preventing the transfer of phosphate groups to their respective substrates.[1] This lack of selectivity has made it unsuitable for clinical applications but has established it as an invaluable research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[1][3]

This compound belongs to a class of synthetic compounds that fuse an isoxazole ring with an indole nucleus. While specific data for this particular isomer is scarce, isoxazole and indole moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[4][5][6][7] Derivatives of isoxazole-indoles have been investigated for their potential as kinase inhibitors, among other therapeutic applications.[8][9][10]

Comparative Performance: Quantitative Data

Due to the limited availability of public data for this compound, a direct quantitative comparison is not feasible at this time. The following table summarizes the inhibitory activity of staurosporine against a panel of common kinases.

KinaseStaurosporine IC50 (nM)Reference
Protein Kinase C (PKC)0.7 - 5[11][12]
Protein Kinase A (PKA)7 - 15[8][12]
p60v-src Tyrosine Protein Kinase6[13]
CaM Kinase II20[13]
Myosin Light Chain Kinase (MLCK)21[8]
cdc29[8]
Lyn2[8]
Syk16[8]

Signaling Pathways and Cellular Effects

Staurosporine is widely recognized for its ability to induce apoptosis in a variety of cell lines.[2][14] Its broad kinase inhibition disrupts numerous signaling pathways crucial for cell survival and proliferation. One of the key pathways affected is the PI3K/Akt signaling cascade, where staurosporine can lead to decreased phosphorylation of Akt, a central protein in promoting cell survival.[1][11] The induction of apoptosis by staurosporine is often mediated through the activation of caspases, particularly caspase-3, which leads to the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).[11][15]

Staurosporine_Signaling_Pathway Staurosporine Staurosporine Kinases Broad Spectrum Kinase Inhibition Staurosporine->Kinases PI3K_Akt PI3K/Akt Pathway (Survival Pathway) Kinases->PI3K_Akt Inhibition Apoptosis Apoptosis Kinases->Apoptosis Induction PI3K_Akt->Apoptosis Inhibition of Survival Signal Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage

Signaling pathway affected by staurosporine.

The specific signaling pathways modulated by This compound remain to be elucidated. However, related isoxazole-indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of specific kinases like cyclin-dependent kinases (CDKs) and interference with tubulin polymerization.[8][9]

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a phosphospecific antibody)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (Staurosporine, this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radioactive assays)

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, use an appropriate method to detect substrate phosphorylation (e.g., ELISA with a phosphospecific antibody).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Kinase, Substrate, Compound, and ATP Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Substrate Phosphorylation Stop_Reaction->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16][17]

Apoptosis Assay (Western Blot for Caspase-3 and PARP Cleavage)

This method detects the cleavage of key apoptotic proteins.

Materials:

  • Cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.[3][18][19][20]

Conclusion

Staurosporine remains a cornerstone in kinase research due to its potent, broad-spectrum inhibitory activity and its well-characterized effects on cellular pathways, particularly apoptosis. In contrast, the specific biological profile of this compound is not yet well-defined in the scientific literature. While the isoxazole-indole scaffold holds promise for the development of novel therapeutic agents, including kinase inhibitors, further experimental investigation is required to determine the specific targets, potency, and mechanism of action of this compound. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis, which would be essential to fully understand the potential of this and related compounds in drug discovery and development.

References

Comparative Guide to Analytical Methods for 2H-Isoxazolo[4,5-B]indole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of potential analytical methods for the quantification of 2H-Isoxazolo[4,5-B]indole, a heterocyclic compound of interest. While no specific validated methods for this particular analyte have been published, this document outlines two robust analytical approaches, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methodologies for similar indole and isoxazole derivatives.

The validation of these methods is critical to ensure reliable data for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] Key validation parameters that must be assessed include selectivity, specificity, limit of detection (LOD), lower limit of quantitation (LLOQ), linearity, range, accuracy, precision, recovery, and stability.[1][3]

Comparison of Proposed Analytical Methods

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, such as the desired sensitivity, the complexity of the biological matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique, based on data from analogous compounds.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity & Specificity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural confirmation, minimizing matrix interference.[4]
Sensitivity (Typical LLOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.[4]
Linearity Range Typically 2-3 orders of magnitude.Can exceed 3-4 orders of magnitude.[4]
Instrumentation Cost Lower.Higher.
Throughput Generally lower due to longer run times.Can be optimized for high-throughput analysis.[4]
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by ion suppression or enhancement from matrix components.[5]
Regulatory Acceptance Widely accepted, but may require more stringent validation to demonstrate specificity.Generally considered the gold standard for bioanalytical quantification.[6]

Proposed Experimental Protocols

The following are detailed "template" protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These are based on methodologies reported for similar heterocyclic compounds and should be optimized and fully validated for the specific analyte and matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for initial purity assessments and quantification in simpler matrices or at higher concentrations.

Experimental Protocol
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength to be determined based on the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 15,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the HPLC system.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the appropriate matrix.

    • Analyze the standards and construct a calibration curve by plotting the peak area against the concentration.

    • Quantify unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Plasma Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.[4]

Experimental Protocol
  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[4]

    • Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and methanol (B).[4]

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.

    • MRM Transitions: Specific precursor > product ion transitions for this compound and an internal standard must be determined.

  • Sample Preparation (from a biological matrix like serum):

    • Spike 100 µL of serum with an internal standard.

    • Add 200 µL of ice-cold acetonitrile for protein precipitation.[4]

    • Vortex and centrifuge the samples.

    • Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., ICH M10).[6][7]

    • Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte.

    • Linearity: Establish a linear range with a correlation coefficient (r²) of >0.99.[4]

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.

    • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]

    • Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, long-term).[7]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Serum Sample spike Spike with Internal Standard start->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge inject Supernatant Injection centrifuge->inject separation Chromatographic Separation inject->separation ionization Ionization (ESI) separation->ionization detection Mass Detection (MRM) ionization->detection integrate Peak Area Ratio detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific research question and the required level of sensitivity and selectivity. For trace-level quantification in complex biological matrices, a fully validated LC-MS/MS method is the recommended approach. For preliminary studies or analysis of simpler sample matrices, HPLC-UV can be a cost-effective alternative. Regardless of the chosen method, rigorous validation is paramount to ensure the generation of reliable and reproducible data in the drug development process.

References

A Head-to-Head Comparison of Isoxazolo[4,5-b]indole and Isoxazolo[5,4-b]indole: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry and drug discovery, the fusion of isoxazole and indole rings gives rise to two isomeric scaffolds, isoxazolo[4,5-b]indole and isoxazolo[5,4-b]indole, which have garnered significant interest for their diverse biological activities. This guide provides a comparative overview of these two classes of compounds, summarizing their synthesis, chemical properties, and biological potential based on available scientific literature. While direct head-to-head comparative studies are limited, this document collates existing data to offer researchers, scientists, and drug development professionals a valuable resource for understanding the nuances and potential applications of each scaffold.

Chemical Structure and Physicochemical Properties

The core structures of isoxazolo[4,5-b]indole and isoxazolo[5,4-b]indole are tricyclic heteroaromatic systems. The key difference lies in the orientation of the isoxazole ring relative to the indole nucleus. This seemingly subtle variation in atomic arrangement can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its physicochemical properties and biological activity.

Synthesis of Isoxazolo-Indole Scaffolds

The synthesis of these fused heterocyclic systems often involves multi-step reaction sequences. While specific protocols for the direct synthesis of the parent isoxazolo[4,5-b]indole and isoxazolo[5,4-b]indole are not extensively detailed in the available literature, synthetic strategies for their pyridine analogues and other derivatives offer valuable insights.

A representative synthetic workflow for a class of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, which are derivatives of the isoxazolo[5,4-b]indole scaffold, is outlined below. This multi-step process highlights a common approach to building such complex heterocyclic systems.

A Starting Materials (e.g., Substituted Indole & Isoxazole Precursors) B Step 1: Condensation Reaction A->B Reagents & Conditions C Intermediate Product B->C D Step 2: Cyclization Reaction C->D Reagents & Conditions E Final Isoxazolo-Indole Derivative D->E

Caption: A generalized workflow for the synthesis of isoxazolo-indole derivatives.

Biological Activities: A Comparative Overview

Derivatives of both isoxazolo[4,5-b]indole and isoxazolo[5,4-b]indole have been primarily investigated for their potential as anticancer and antibacterial agents. The available data, while not from direct comparative studies, allows for a preliminary assessment of their relative potential.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of isoxazole-indole hybrids against various cancer cell lines.

Isoxazolo[5,4-b]indole Derivatives: A series of novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were synthesized and evaluated for their in vitro and in vivo anticancer activities.[1] Two analogs, in particular, demonstrated significant anticancer potential when compared to the standard reference drug, Cisplatin.[1]

General Indole-Isoxazole Hybrids: Several indole-isoxazole derivatives have been synthesized and screened for their cytotoxic activities against a panel of human cancer cell lines.[2] For instance, one study reported a novel indole-based 4,5-dihydroisoxazole derivative with high selectivity toward leukemia cells.[3] The mechanism of action for some of these compounds involves the disruption of the cell cycle, affecting key regulatory proteins such as p21 and Cyclin B1, and inducing apoptosis.[3]

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazolo[5',4':5,6]pyrido[2,3-b]indolesVariousPotent activity reported[1]
Indole-based 4,5-dihydroisoxazolesJurkat (Leukemia)21.83 ± 2.35[3]
HL-60 (Leukemia)19.14 ± 0.18[3]
HCT-116 (Colon)71.13 ± 6.46[3]
MCF-7 (Breast)94.68 ± 8.38[3]
A2780 (Ovarian)46.27 ± 5.95[3]

Note: The data presented in this table is collated from different studies and does not represent a direct head-to-head comparison.

The proposed mechanism of anticancer action for some indole-isoxazole derivatives involves the induction of apoptosis through the activation of caspase signaling pathways and cell cycle arrest.

cluster_0 Mechanism of Action A Isoxazolo-Indole Derivative B Cancer Cell A->B Targets C Disruption of Cell Cycle (e.g., G2/M Arrest) B->C Affects D Induction of Apoptosis C->D Leads to E Cell Death D->E

Caption: Proposed anticancer mechanism of action for some isoxazolo-indole derivatives.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Isoxazolo-indole derivatives have shown promise in this area.

Isoxazolo[5,4-b]pyridine Derivatives: Sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[4][5]

General Indole-Isoxazole Hybrids: Studies on various indole derivatives containing other heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 3.125-50 µg/mL.[6]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Sulfonamide Isoxazolo[5,4-b]pyridinesP. aeruginosa44 - 47[4]
E. coliNot specified[4][5]
Indole-Triazole/Thiadiazole DerivativesS. aureus3.125 - 50[6]
E. coli3.125 - 50[6]
B. subtilis3.125 - 50[6]

Note: The data presented in this table is collated from different studies and does not represent a direct head-to-head comparison.

Experimental Protocols

To aid researchers in the evaluation of these compounds, detailed methodologies for key biological assays are provided below, based on protocols described in the cited literature.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antibacterial Activity (Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Protocol:

  • Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium overnight at 37°C.

  • Inoculum Preparation: The bacterial culture is diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The isoxazolo[4,5-b]indole and isoxazolo[5,4-b]indole scaffolds represent promising platforms for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While the current body of literature does not provide a direct head-to-head comparison, the available data suggests that both isomeric systems and their derivatives are biologically active. The orientation of the isoxazole ring likely plays a crucial role in determining the specific biological targets and overall efficacy of these compounds.

Future research should focus on systematic comparative studies of these two isomers to elucidate their structure-activity relationships more clearly. Such studies would provide a more definitive understanding of their relative strengths and weaknesses, paving the way for the rational design of more potent and selective drug candidates. The synthesis of a wider range of derivatives and their evaluation in a standardized panel of biological assays will be critical in unlocking the full therapeutic potential of these fascinating heterocyclic systems.

References

Benchmarking 2H-Isoxazolo[4,5-B]indole Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer potential of novel 2H-Isoxazolo[4,5-B]indole derivatives against established anticancer agents. The data presented is based on published in vitro studies on structurally similar indole-isoxazole hybrid compounds, offering a valuable benchmark for researchers exploring the therapeutic promise of this heterocyclic scaffold. While direct data on the specific this compound core is currently limited in publicly available literature, the analysis of these closely related derivatives provides significant insights into their potential efficacy and mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of indole-3-isoxazole-5-carboxamide derivatives, which share a core structural similarity with this compound, was evaluated against a panel of human hepatocellular carcinoma (HCC) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of standard chemotherapeutic drugs: Doxorubicin, 5-Fluorouracil (5-FU), and Paclitaxel. The data reveals that several indole-isoxazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of standard agents in certain cell lines[1].

Compound/DrugCell LineIC50 (µM)
Indole-Isoxazole Hybrid (5a) Huh70.7 [1]
HepG21.5 [1]
Mahlavu1.5 [1]
SNU4751.4 [1]
Indole-Isoxazole Hybrid (5r) Huh77.9[1]
HepG21.5 [1]
Mahlavu21.5[1]
SNU4752.3 [1]
Indole-Isoxazole Hybrid (5t) Huh74.7 [1]
HepG23.8 [1]
Mahlavu10.2[1]
SNU4758.5 [1]
Doxorubicin Huh70.48[1]
HepG20.83[1]
Mahlavu0.91[1]
SNU4751.1[1]
5-Fluorouracil (5-FU) Huh721.0[1]
HepG219.5[1]
Mahlavu18.7[1]
SNU47515.3[1]
Paclitaxel Huh7~0.8[2]
HepG28.311 (48h)[3]
SNU475Not Available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control drugs and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies start Cancer Cell Lines (Huh7, HepG2, Mahlavu, SNU475) seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (this compound derivatives & Benchmark Drugs) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or SRB) incubation->assay readout Absorbance Reading assay->readout ic50 IC50 Determination readout->ic50 moa_start Select Potent Compounds ic50->moa_start cell_cycle Cell Cycle Analysis (Flow Cytometry) moa_start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) moa_start->apoptosis pathway_analysis Signaling Pathway Analysis cell_cycle->pathway_analysis apoptosis->pathway_analysis G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction isoxazoloindole This compound Derivative p21 p21 (CDK inhibitor) isoxazoloindole->p21 Upregulates cyclinB1_cdc2 Cyclin B1/CDK1 Complex isoxazoloindole->cyclinB1_cdc2 Downregulates wee1 Wee1 Kinase isoxazoloindole->wee1 Modulates rb Rb (Retinoblastoma protein) isoxazoloindole->rb Affects Phosphorylation chk1 Chk1 Kinase isoxazoloindole->chk1 Modulates caspases Caspase Activation isoxazoloindole->caspases Induces p21->cyclinB1_cdc2 Inhibits g2m_arrest G2/M Phase Arrest cyclinB1_cdc2->g2m_arrest Promotes Progression (Inhibited) wee1->cyclinB1_cdc2 Inhibits chk1->cyclinB1_cdc2 Inhibits apoptosis Apoptosis g2m_arrest->apoptosis Leads to caspases->apoptosis

References

Independent Verification of Biological Effects of 2H-Isoxazolo[4,5-B]indole and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of isoxazoloindole derivatives with alternative compounds, supported by experimental data from peer-reviewed studies. The focus is on the antioxidant and anticancer activities of these heterocyclic compounds, offering a valuable resource for researchers in medicinal chemistry and oncology.

Comparison of Antioxidant Activity

The antioxidant potential of isoxazoloindole-related compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity.

Compound ClassSpecific DerivativeIC50 (µg/mL)Positive ControlControl IC50 (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamidesCompound 2a0.45 ± 0.21Trolox3.10 ± 0.92[1]
Fluorophenyl-isoxazole-carboxamidesCompound 2c0.47 ± 0.33Trolox3.10 ± 0.92[1]
Isoxazoline derivativesCompound 4i106.42Ascorbic Acid81.02[2]

Comparison of Anticancer Activity

The in vitro anticancer activity of various isoxazoloindole analogs and related indole-isoxazole hybrids has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundControl IC50 (µM)Reference
Indole-3-isoxazole-5-carboxamideCompound 5aHuh7 (Liver)0.7Doxorubicin-[3]
Indole-3-isoxazole-5-carboxamideCompound 5aMahlavu (Liver)1.5Doxorubicin-[3]
Indole-3-isoxazole-5-carboxamideCompound 5aSNU475 (Liver)1.4Doxorubicin-[3]
Indole-3-isoxazole-5-carboxamideCompound 5rHepG2 (Liver)1.5Doxorubicin-[3]
Indole-3-isoxazole-5-carboxamideCompound 5tHuh7 (Liver)4.7Doxorubicin-[3]
Indole-based 1,3,4-OxadiazoleCompound 2eHCT116 (Colon)6.43 ± 0.72Erlotinib17.86 ± 3.22[4]
Indole-based 1,3,4-OxadiazoleCompound 2eA549 (Lung)9.62 ± 1.14Erlotinib19.41 ± 2.38[4]
Indole-based 1,3,4-OxadiazoleCompound 2eA375 (Melanoma)8.07 ± 1.36Erlotinib23.81 ± 4.17[4]
Indole-based DihydroisoxazoleDHI1 (Compound 4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-[5][6][7]
Indole-based DihydroisoxazoleDHI1 (Compound 4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-[5][6][7]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is employed to determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds and a positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A stock solution of DPPH is prepared in methanol or ethanol.

  • Serial dilutions of the test compounds and the positive control are prepared.

  • An aliquot of each dilution is added to a well of the 96-well plate.

  • The DPPH solution is added to each well to initiate the reaction.

  • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds and a reference drug (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and the reference drug. A control group with no treatment is also included.

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

Putative Signaling Pathway and Experimental Workflow

Based on the observed biological activities of related indole-isoxazole compounds, a potential mechanism of action involves the inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.

G cluster_0 Experimental Workflow cluster_1 Putative Signaling Pathway Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Antioxidant Assays (e.g., DPPH) Antioxidant Assays (e.g., DPPH) In Vitro Screening->Antioxidant Assays (e.g., DPPH) Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) In Vitro Screening->Anticancer Assays (e.g., MTT) IC50 Determination IC50 Determination Anticancer Assays (e.g., MTT)->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies 2H-Isoxazolo[4,5-B]indole This compound CDK Inhibition CDK Inhibition This compound->CDK Inhibition Cell Cycle Arrest (G1/S or G2/M) Cell Cycle Arrest (G1/S or G2/M) CDK Inhibition->Cell Cycle Arrest (G1/S or G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G1/S or G2/M)->Apoptosis

Caption: A diagram illustrating a typical experimental workflow for evaluating novel compounds and a putative signaling pathway for the anticancer activity of this compound.

It is important to note that the signaling pathway presented is a hypothesis based on the activity of structurally similar compounds. Further dedicated mechanistic studies on this compound are required for definitive verification. This guide serves as a foundational resource to inform and direct future research in this promising area of drug discovery.

References

Safety Operating Guide

Proper Disposal of 2H-Isoxazolo[4,5-B]indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary disposal route for 2H-Isoxazolo[4,5-B]indole and its contaminated materials is through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

This document provides essential guidance on the safe and compliant disposal of this compound, a chemical compound utilized in various research and development applications. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance, thereby minimizing environmental impact and maintaining a secure laboratory environment.

Health and Safety Overview

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Toxic in contact with skin.[1]

  • Causes serious eye irritation.[1]

  • Very toxic to aquatic life.[1]

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2]

Pre-Disposal and Handling

Before beginning the disposal process, ensure that all personnel are familiar with the safety data sheet (SDS) and have received appropriate training.

Immediate Actions for Accidental Release: In the event of a spill, emergency procedures should be followed. Evacuate the area and ensure adequate ventilation. Avoid inhaling any dust. The spilled material should be swept up and shoveled into suitable containers for disposal.[3] Do not let the product enter drains, as it is very toxic to aquatic life.[1]

Decontamination: All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated. Contaminated clothing should be removed immediately and washed before reuse.[1] Wash hands and any exposed skin thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its associated waste is as follows:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical and tightly sealed to prevent leakage.[2][4]

  • Labeling:

    • The waste container must be accurately and clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][4]

    • The storage area should be cool and dry.[2]

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.

    • Provide the waste disposal company with a copy of the safety data sheet for this compound to ensure they have all the necessary information for safe handling and disposal.

    • Disposal of contents and container must be done at an approved waste disposal plant.[2][4]

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement Reference
Acute Toxicity, OralCategory 4P301 + P312 + P330[1]
Acute Toxicity, DermalCategory 3P302 + P352 + P312[1]
Serious Eye IrritationCategory 2AP305 + P351 + P338[1]
Acute Aquatic HazardCategory 1P273[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: Waste Generation & Segregation cluster_1 Phase 2: Labeling & Storage cluster_2 Phase 3: Final Disposal start Generation of This compound Waste segregate Segregate Waste into Designated Container start->segregate label Label Container with Chemical Name & Hazards segregate->label store Store in Secure, Well-Ventilated Area label->store contact Contact Approved Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet to Disposal Company contact->provide_sds dispose Disposal at Approved Waste Plant provide_sds->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2H-Isoxazolo[4,5-B]indole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related isoxazole and indole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent laboratory safety protocols.

I. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1][3] A face shield should be worn for splash hazards.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Inspect gloves for integrity before each use.[5]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][3]
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood.[1][4] A NIOSH-approved respirator may be necessary.[6]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[1][7]

II. Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3][7]

B. Handling Procedures:

  • Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE is clean, in good condition, and worn correctly.[8]

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or apply cosmetics in the laboratory.[5][7][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Consult safety data for related compounds for specific storage temperature recommendations, which may include refrigeration.[6]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.[10]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[11]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[10]

B. Disposal Procedures:

  • All waste must be disposed of through your institution's hazardous waste management program.[10]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[10]

  • Do not pour any waste containing this compound down the drain.

IV. Experimental Protocols and Visualizations

Due to the lack of specific experimental data for this compound, a detailed experimental protocol or signaling pathway cannot be provided. However, the following workflow diagrams illustrate the general procedures for safe handling and risk assessment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review Safety Information (SDS for related compounds, this guide) B Assess Risks for Planned Experiment A->B C Select and Inspect PPE B->C D Prepare Work Area (Fume hood, spill kit) C->D E Don Appropriate PPE D->E Proceed to Handling F Handle Compound in Fume Hood E->F G Perform Experiment F->G H Clean Work Area Post-Experiment G->H I Segregate Waste (Solid, Liquid, Sharps) H->I Proceed to Disposal J Label Waste Containers I->J K Store Waste in Designated Area J->K L Arrange for Hazardous Waste Pickup K->L

Caption: Experimental Workflow for Safe Handling of this compound.

G A Potential Hazard Identified (this compound) B Review Available Data (Analogs, Literature) A->B C Assume High Toxicity B->C Data is Limited D Implement Strict Controls (PPE, Fume Hood) C->D E Proceed with Caution D->E

Caption: Logical Relationship for Risk Assessment of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.